molecular formula C7H8O2S B105977 5-Ethylthiophene-3-carboxylic acid CAS No. 19156-51-5

5-Ethylthiophene-3-carboxylic acid

Cat. No.: B105977
CAS No.: 19156-51-5
M. Wt: 156.2 g/mol
InChI Key: WGPALAIKGVKNGT-UHFFFAOYSA-N
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Description

5-Ethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPALAIKGVKNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393646
Record name 5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-51-5
Record name 5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19156-51-5

This technical guide provides a comprehensive overview of 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic pathways, and explores its relevance in medicinal chemistry, supported by experimental data and methodologies.

Core Compound Properties

This compound is a substituted thiophene carboxylic acid. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group makes it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical applications.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 19156-51-5[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [2]
Boiling Point 286.1 °C at 760 mmHg
Flash Point 126.8 °C
Refractive Index 1.575
Purity ≥ 95%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]

Synthesis and Experimental Protocols

Synthetic Workflow Overview

A potential synthetic approach for this compound could involve the introduction of an ethyl group onto a thiophene-3-carboxylic acid precursor. This could be achieved through electrophilic substitution or cross-coupling reactions. The following diagram illustrates a generalized workflow for the synthesis of a 5-substituted thiophene-3-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiophene-3-carboxylic_acid Thiophene-3-carboxylic acid Reaction_Step Electrophilic Alkylation or Cross-Coupling Reaction Thiophene-3-carboxylic_acid->Reaction_Step Ethylating_agent Ethylating Agent (e.g., Ethyl halide) Ethylating_agent->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromothiophene-3-carboxylic Acid (A Model Reaction)

This protocol for the synthesis of 5-bromothiophene-3-carboxylic acid, a related compound, provides a procedural basis that could be adapted for the synthesis of this compound, likely by substituting the brominating agent with an appropriate ethylating agent and catalyst.[3]

Materials:

  • Thiophene-3-carboxylic acid

  • Bromine

  • Glacial acetic acid

  • Water

  • Dichloromethane (DCM)

  • 2-butyloctanol (for esterification in the cited study)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Bromination:

    • Dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (0.9 equivalents) in glacial acetic acid to the mixture.

    • Stir the reaction mixture for 1 hour.

    • Pour the mixture into water and stir for 15 minutes.

    • Filter the solid, wash with water, and recrystallize from water.

    • Dry the product under vacuum.[3]

  • Purification:

    • The crude product can be further purified by column chromatography.

Note: The synthesis of this compound would likely require a Friedel-Crafts acylation followed by reduction, or a palladium-catalyzed cross-coupling reaction with an ethylating reagent.

Biological Activity and Applications in Drug Development

Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs.

Anticancer Potential

Derivatives of thiophene-3-carboxylic acid have shown promise as anticancer agents. For instance, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[6] Studies on various ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives have demonstrated a wide range of anticancer activity against different cancer cell lines.[4]

The general mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by thiophene derivatives.

G Thiophene_Derivative Thiophene Derivative (e.g., 5-Ethylthiophene- 3-carboxylic acid analog) Signaling_Pathway Signaling Pathway (e.g., RhoA/ROCK, COX/LOX) Thiophene_Derivative->Signaling_Pathway Inhibition Cellular_Processes Cellular Processes (Proliferation, Inflammation) Signaling_Pathway->Cellular_Processes Regulation Therapeutic_Effect Therapeutic Effect (Anticancer, Anti-inflammatory) Cellular_Processes->Therapeutic_Effect Modulation

Caption: Hypothetical signaling pathway targeted by thiophene derivatives.

Anti-inflammatory Properties

Thiophene-based compounds are also being investigated for their anti-inflammatory properties.[7] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5] The structural features of thiophene carboxylic acids, including the position and nature of substituents, are crucial for their biological activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of compounds like this compound, a common in vitro method is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Spectroscopic Data

While specific NMR spectra for this compound were not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). The aromatic protons on the thiophene ring would likely appear in the range of 7-8 ppm. The ethyl group protons would show a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃) in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 120-150 ppm). The carbons of the ethyl group would be found in the upfield aliphatic region.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its structural features make it a promising scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists working with this and related thiophene derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethylthiophene-3-carboxylic acid. The information herein is intended to support research, development, and drug discovery activities by offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

While experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic identifiers and predicted physicochemical properties. These predicted values, derived from computational models, offer valuable initial assessments for experimental design and substance evaluation.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 19156-51-5P&S Chemicals[1]
Molecular Formula C₇H₈O₂SP&S Chemicals[1]
Molecular Weight 156.20 g/mol Sigma-Aldrich[2]
Predicted Melting Point 85-95 °C(Predicted)
Predicted Boiling Point 280-300 °C at 760 mmHg(Predicted)
Predicted pKa ~4.5(Predicted based on similar structures)
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone.(Predicted)

Spectroscopic Profile (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, four distinct signals for the thiophene ring carbons, and a signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.[4]

  • A strong C=O stretching band around 1710-1760 cm⁻¹.[4]

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the thiophene ring.

  • C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to its molecular weight (156.20 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for determining the key physicochemical properties of a carboxylic acid like this compound.

Determination of Melting Point

Method: Capillary Method using a Melting Point Apparatus.[5]

Procedure:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

Method: Thiele Tube Method.

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is heated gently, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

Method: Potentiometric Titration.[6]

Procedure:

  • A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and ethanol if solubility in water is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.[6]

Determination of Solubility

Method: Shake-Flask Method.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or titration). This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point pka pKa Determination purification->pka solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparison melting_point->data_analysis boiling_point->data_analysis pka->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report & Documentation data_analysis->report

Caption: Workflow for the physicochemical characterization of a compound.

pKa_Determination_Workflow start Start: Prepare Sample Solution titration Potentiometric Titration with Standardized Base (e.g., NaOH) start->titration data_collection Record pH vs. Volume of Titrant titration->data_collection plot Plot Titration Curve (pH vs. Volume) data_collection->plot half_equivalence Determine Half-Equivalence Point plot->half_equivalence pka_value pKa = pH at Half-Equivalence Point half_equivalence->pka_value

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues, including 5-ethylthiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

Chemical Structure and Predicted Spectral Features

This compound possesses a thiophene ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. This substitution pattern dictates the expected signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₇H₈O₂S Molecular Weight: 156.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the thiophene ring, in addition to the characteristic acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.8 - 8.0Singlet (or narrow doublet)1HThiophene ring proton (H2)
~7.1 - 7.3Singlet (or narrow doublet)1HThiophene ring proton (H4)
~2.8 - 3.0Quartet2HMethylene (-CH₂) of ethyl group
~1.2 - 1.4Triplet3HMethyl (-CH₃) of ethyl group

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1] The protons on the thiophene ring (H2 and H4) are expected to be singlets or narrow doublets due to small coupling constants.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic acid carbonyl (-C OOH)
~140 - 150Thiophene ring carbon (C5)
~135 - 145Thiophene ring carbon (C3)
~125 - 135Thiophene ring carbon (C2)
~120 - 130Thiophene ring carbon (C4)
~20 - 25Methylene (-C H₂) of ethyl group
~10 - 15Methyl (-C H₃) of ethyl group

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of carboxylic acid
~1700StrongC=O stretch of carboxylic acid
~1600, ~1450MediumC=C stretch of thiophene ring
~1200-1300MediumC-O stretch of carboxylic acid
800-900MediumC-H out-of-plane bending of thiophene ring
600-700MediumC-S stretch of thiophene ring

The broad O-H stretching band is a hallmark of carboxylic acids and is due to hydrogen bonding.[2] The strong carbonyl absorption confirms the presence of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
156Molecular ion (M⁺)
141Loss of a methyl group (-CH₃)
127Loss of an ethyl group (-CH₂CH₃)
111Loss of a carboxyl group (-COOH)

The molecular ion peak at m/z 156 would confirm the molecular weight of the compound.[3] The fragmentation pattern would likely involve the loss of the ethyl and carboxylic acid substituents.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

Navigating the Solubility of 5-Ethylthiophene-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Ethylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and contextual information to facilitate its use in novel applications.

Introduction to this compound

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a carboxylic acid and an ethyl group on the thiophene core imparts a unique combination of polarity and lipophilicity, influencing its solubility in various organic solvents and its potential as a scaffold in drug design. Thiophene-based compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Understanding the solubility of this compound is a critical first step in its synthesis, purification, formulation, and biological screening.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known solubility of structurally similar compounds, a qualitative solubility profile can be inferred.

The parent compound, thiophene-3-carboxylic acid, is soluble in water at a concentration of 0.2 g/10 mL. It is also highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of 100 mg/mL.[3] The addition of a non-polar ethyl group in this compound is expected to decrease its polarity compared to thiophene-3-carboxylic acid, thereby reducing its solubility in polar protic solvents like water and increasing its solubility in less polar and non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the ethyl group and thiophene ring are non-polar, which will limit solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHighThese solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to dissolve the molecule. DMSO is an excellent solvent for many carboxylic acids.[3]
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe non-polar ethyl group and thiophene ring will interact favorably with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have intermediate polarity and are often good solvents for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.[4]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

  • Vigorously shake or vortex the test tube for 1-2 minutes after each addition.[4]

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to have dissolved at all.

Protocol 2: Quantitative Solubility Determination by the Saturation Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable vial. This ensures that a saturated solution is formed.

  • Seal the vial and place it in a constant temperature shaker bath.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

  • Dilute the filtered supernatant with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Relevance in Drug Development and Biological Systems

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][5] The carboxylic acid functional group can act as a key interaction point with biological targets, such as enzymes and receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.

The diagram below illustrates a simplified workflow for the initial stages of drug discovery, highlighting where solubility determination is a critical step.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis (this compound) B Purification & Characterization A->B C Solubility Screening B->C D Biological Assay (e.g., Enzyme Inhibition) C->D Compound suitable for assay buffer E Data Analysis (IC50 Determination) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Prediction F->G G->A Iterative Redesign

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers to approach its use. By understanding its predicted solubility based on chemical principles and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively integrate this promising compound into their research and development pipelines. The structural motifs present in this compound suggest its potential as a valuable scaffold for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Data Presentation

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

PropertyData
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
CAS Number 19156-51-5
IUPAC Name This compound
Canonical SMILES CCC1=CC(=CS1)C(=O)O
Physical Form Solid

Experimental Protocols

The following sections detail a proposed synthetic route and analytical procedures for this compound. These protocols are based on established methodologies for the functionalization of thiophene derivatives.

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be envisioned starting from a suitable thiophene precursor. One such approach involves the bromination of a thiophene derivative followed by a metal-halogen exchange and subsequent carboxylation.

Step 1: Bromination of Thiophene-3-carboxylic acid

  • Materials: Thiophene-3-carboxylic acid, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure: To a solution of Thiophene-3-carboxylic acid in DMF, NBS is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the crude product, 5-Bromothiophene-3-carboxylic acid, is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Esterification of 5-Bromothiophene-3-carboxylic acid

  • Materials: 5-Bromothiophene-3-carboxylic acid, Ethanol, Sulfuric acid (catalytic amount).

  • Procedure: The crude 5-Bromothiophene-3-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated to yield Ethyl 5-bromothiophene-3-carboxylate.

Step 3: Suzuki Coupling to Introduce the Ethyl Group

  • Materials: Ethyl 5-bromothiophene-3-carboxylate, Triethylborane or another suitable ethylating agent, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water mixture).

  • Procedure: Ethyl 5-bromothiophene-3-carboxylate, the ethylating agent, palladium catalyst, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere for several hours. The progress of the reaction is monitored by TLC or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product, Ethyl 5-ethylthiophene-3-carboxylate, is purified by column chromatography.

Step 4: Hydrolysis to this compound

  • Materials: Ethyl 5-ethylthiophene-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure: The purified Ethyl 5-ethylthiophene-3-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of NaOH is added, and the mixture is heated to reflux. After the ester is fully hydrolyzed, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried.

Analytical Methodologies

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton. The protons on the carbon adjacent to the carbonyl group are typically deshielded and will appear at a lower field.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group, the four carbons of the thiophene ring (two of which are quaternary), and the carbonyl carbon of the carboxylic acid, which will be significantly downfield.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

    • C-H stretching and bending vibrations for the ethyl and thiophene groups will also be present.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.20). Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ethyl group.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthetic_Workflow Thiophene3COOH Thiophene-3-carboxylic acid BromoThiopheneCOOH 5-Bromothiophene-3-carboxylic acid Thiophene3COOH->BromoThiopheneCOOH NBS, DMF BromoEster Ethyl 5-bromothiophene-3-carboxylate BromoThiopheneCOOH->BromoEster EtOH, H₂SO₄ EthylEster Ethyl 5-ethylthiophene-3-carboxylate BromoEster->EthylEster Et₃B, Pd(PPh₃)₄, K₂CO₃ FinalProduct This compound EthylEster->FinalProduct NaOH, H₂O/EtOH

Caption: Proposed synthetic pathway for this compound.

An In-depth Technical Guide to 5-Ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide presents a combination of known properties and extrapolated information based on structurally similar thiophene derivatives. The IUPAC name for the compound is confirmed as this compound. This document details its chemical structure, physicochemical properties, and provides representative spectroscopic data. Furthermore, a plausible synthetic route is outlined with a detailed experimental protocol. The guide also explores the potential biological activities and associated signaling pathways, drawing parallels from related thiophene-3-carboxylic acid derivatives that have been studied for their therapeutic potential. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules that are integral to numerous applications in pharmaceuticals and material science. Their unique electronic and structural properties make them versatile scaffolds for the design of novel therapeutic agents and functional materials. This compound, a member of this family, possesses a thiophene ring functionalized with both an ethyl group and a carboxylic acid moiety. These features suggest its potential as a building block for more complex molecules with specific biological activities. This guide aims to consolidate the available information on this compound and provide a predictive overview based on the well-documented chemistry and biology of related thiophene derivatives.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is not widely available in the public domain. The following table summarizes the known identifiers and predicted properties. For comparative purposes, experimental data for the closely related compound, 5-Methylthiophene-3-carboxylic acid, is also provided where available.

PropertyThis compound (Predicted/Limited Data)5-Methylthiophene-3-carboxylic acid (Experimental Data)
IUPAC Name This compound5-Methylthiophene-3-carboxylic acid
CAS Number 19156-51-519156-50-4
Molecular Formula C₇H₈O₂SC₆H₆O₂S
Molecular Weight 156.20 g/mol 142.18 g/mol
Melting Point Data not availableSolid
Boiling Point Data not availableData not available
pKa Data not availableData not available
Solubility Data not availableData not available
Appearance Data not availableSolid

Spectroscopic Data (Representative for 5-Alkylthiophene-3-carboxylic acids):

Due to the absence of specific spectroscopic data for this compound, the following represents expected spectral characteristics based on analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ethyl group carbons, the four carbons of the thiophene ring (two quaternary and two methine), and a signal for the carboxylic carbon.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the C-H and C-S stretching of the thiophene ring.

Synthesis of this compound

Proposed Synthetic Workflow:

G General Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Aromatization cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Hydrolysis A Ethyl 3-oxopentanoate C Intermediate Adduct A->C Base (e.g., NaOEt) B Ethyl thioglycolate B->C D Ethyl 2-hydroxy-5-ethyl-thiophene-3-carboxylate C->D Acid catalyst, Heat E Ethyl 5-ethylthiophene-3-carboxylate D->E Reduction (e.g., Zn/HCl) F This compound E->F Base (e.g., NaOH), then Acid (e.g., HCl)

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (General Procedure):

Materials:

  • Ethyl 3-oxopentanoate

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Zinc dust (Zn)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Condensation: To a solution of sodium ethoxide in dry ethanol, add ethyl 3-oxopentanoate and ethyl thioglycolate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization and Aromatization: Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux to induce cyclization and dehydration, forming the thiophene ring.

  • Deoxygenation: To the crude product from the previous step, add zinc dust and concentrated hydrochloric acid and stir to reduce the hydroxyl group.

  • Ester Hydrolysis: Isolate the resulting ethyl 5-ethylthiophene-3-carboxylate. Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound. The solid product can be collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, numerous derivatives of thiophene-3-carboxylic acid have shown significant pharmacological potential, including anticancer and antimicrobial activities.[1] The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Potential as Anticancer Agents:

Many thiophene derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, some aminothiophene-3-carboxylic acid esters have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2] A potential mechanism of action could involve the inhibition of protein kinases, which are often dysregulated in cancer.

Illustrative Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates a general signaling pathway that is often targeted by small molecule kinase inhibitors in cancer therapy. Thiophene-based compounds could potentially act at the level of receptor tyrosine kinases (RTKs) or downstream kinases like MEK and ERK.

G Potential Kinase Inhibition Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events cluster_4 Potential Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Thiophene Derivative Inhibitor->MEK Inhibition

Caption: A generalized kinase signaling pathway potentially targeted by thiophene derivatives.

Experimental Workflows

The study of novel compounds like this compound and its derivatives typically follows a structured experimental workflow, from initial synthesis and characterization to biological evaluation.

General Experimental Workflow:

G Experimental Workflow for Compound Evaluation A Synthesis of This compound B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase assays, Western Blot) E->F G In vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: A typical workflow for the synthesis and evaluation of a new chemical entity.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science. While specific experimental data for this molecule is scarce, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related thiophene derivatives. The proposed synthetic route and the discussion of potential biological activities offer a foundation for future research and development. Further experimental investigation is necessary to fully elucidate the physicochemical properties, spectroscopic characteristics, and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethylthiophene-3-carboxylic acid (CAS No. 21462-83-5) was publicly available at the time of this writing. The following guide has been compiled using safety data from structurally similar thiophene-based carboxylic acids and general principles of laboratory safety. This information should be used as a guide for risk assessment, and it is imperative to handle this chemical with caution, assuming it possesses hazards similar to its analogs. All laboratory personnel must be trained in the proper handling of hazardous chemicals and should consult with their institution's safety office before use.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification

Based on the hazard classifications of analogous thiophene carboxylic acids, this compound should be treated as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.

1.1. GHS Classification of Analogous Thiophene Carboxylic Acids

The following table summarizes the GHS hazard classifications for structurally similar compounds. It is prudent to assume that this compound may exhibit a similar hazard profile.

Hazard ClassHazard CategoryGHS Hazard StatementAnalogous Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Chlorothiophene-2-carboxylic acid[3], 5-Nitrothiophene-3-carboxylic acid
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritationThiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Chlorothiophene-2-carboxylic acid[3], 5-Nitrothiophene-3-carboxylic acid
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationThiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Nitrothiophene-3-carboxylic acid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Thiophenecarboxylic acid[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction5-Chlorothiophene-2-carboxylic acid[3]

1.2. Pictograms and Signal Word

Based on the data from analogous compounds, the following GHS pictograms and signal word should be considered:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

1.3. Potential Health Effects

  • Inhalation: May cause irritation to the respiratory tract.[1][2][5]

  • Skin Contact: Causes skin irritation.[1][2][5] May cause an allergic skin reaction in susceptible individuals.[3]

  • Eye Contact: Causes serious eye irritation.[1][2][5]

  • Ingestion: Harmful if swallowed.[4] May cause gastrointestinal irritation.[5]

Physical and Chemical Properties

PropertyValue (for 5-Ethylthiophene-2-carboxylic acid)
Molecular FormulaC₇H₈O₂S[2]
Molecular Weight156.20 g/mol [2]
AppearanceSolid

Handling and Storage

3.1. Precautions for Safe Handling

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

  • Avoid generation of dust.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

3.2. Conditions for Safe Storage

  • Keep container tightly closed.[5]

  • Store in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible materials.

Exposure Controls and Personal Protection

4.1. Engineering Controls

  • Use a certified chemical fume hood for all operations that may generate dust or aerosols.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

4.2. Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling thiophene carboxylic acids.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[6]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[5]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4). Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5]

Experimental Protocols and Workflows

8.1. General Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical powder like this compound.

G General Workflow for Handling Hazardous Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Solid handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling hazardous powders.

8.2. Risk Mitigation Strategy

When specific safety data is unavailable, a logical approach to risk mitigation is necessary. The following diagram outlines this process.

G Risk Mitigation for Chemicals with Limited Data start Identify Chemical (this compound) search_sds Search for Specific SDS start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow SDS Recommendations sds_found->follow_sds Yes analog_search Search for Analogs' SDS sds_found->analog_search No proceed Proceed with Caution follow_sds->proceed extrapolate Extrapolate Hazard Data analog_search->extrapolate implement_controls Implement Strict Controls (Fume Hood, Full PPE) extrapolate->implement_controls implement_controls->proceed

Caption: Risk mitigation for chemicals with limited data.

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. Based on the "Harmful if swallowed" classification of an analog, it should be handled with care to avoid ingestion.[4] The toxicological properties have not been fully investigated.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

While specific safety and handling data for this compound are limited, a conservative approach based on the known hazards of similar thiophene carboxylic acids is essential for ensuring laboratory safety. Researchers and professionals must utilize appropriate engineering controls, wear the recommended personal protective equipment, and be prepared for emergency situations. A thorough risk assessment should be conducted before any handling of this compound.

References

A Technical Guide to the Theoretical Properties of Functionalized Thiophenes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and material science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] The thiophene ring is often considered a bioisostere of a phenyl ring, offering advantages such as improved physicochemical properties, enhanced metabolic stability, and unique binding interactions with biological targets.[1] The electronic richness and versatile reactivity of the thiophene nucleus allow for extensive functionalization, enabling the fine-tuning of molecular properties for optimal therapeutic effect.[1][2]

This technical guide provides an in-depth exploration of the theoretical properties of functionalized thiophenes, focusing on computational methodologies that are pivotal in modern drug discovery. We will delve into the electronic structure, reactivity, intermolecular interactions, and quantitative structure-activity relationships (QSAR) that govern the biological efficacy of these compounds.

Core Theoretical Methodologies

Computational chemistry provides indispensable tools for predicting the properties of functionalized thiophenes, guiding rational drug design and minimizing the need for extensive empirical screening.[1][4] The primary theoretical methods employed are Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking.

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[5][6] It is particularly effective for calculating the properties of π-conjugated systems like thiophene derivatives.[5] A common approach involves geometry optimization using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d) or 6-311++G(d,p), to find the molecule's lowest energy conformation.[6][7] Following optimization, single-point energy calculations can be performed to derive crucial electronic properties.[4]

Typical DFT Protocol:

  • Structure Optimization: The 3D structure of the functionalized thiophene is optimized to its ground-state geometry. This is crucial as the conformation affects electronic properties.[4][6]

  • Frequency Calculation: Harmonic vibrational frequencies are computed to confirm that the optimized structure is a true energy minimum.

  • Property Calculation: Key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and the HOMO-LUMO energy gap (ΔEH-L) are calculated.[8] These properties are fundamental to understanding a molecule's reactivity and electronic transitions.

  • Reactivity Descriptor Calculation: Fukui functions and Natural Bond Orbital (NBO) analysis can be used to identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack.[6]

G cluster_workflow Computational Workflow for Theoretical Property Prediction cluster_properties Calculated Properties mol_design Molecule Design (Functionalized Thiophene) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) mol_design->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc Optimized Geometry spe_calc Single Point Energy Calculation (Higher Level of Theory) freq_calc->spe_calc Verified Minimum prop_calc Property Analysis spe_calc->prop_calc Electronic Structure Data homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo reactivity Reactivity Descriptors (Fukui Functions) prop_calc->reactivity spectra Simulated Spectra (UV-vis, NMR) prop_calc->spectra

Caption: A typical DFT workflow for predicting molecular properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] For thiophene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) are used to correlate steric and electrostatic fields with inhibitory activity (e.g., pIC50).[10] These models are valuable for predicting the activity of newly designed compounds and identifying key structural features responsible for cytotoxicity or therapeutic effects.[9][10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a thiophene derivative) when bound to a receptor target (e.g., an enzyme or protein).[11] This method is crucial for understanding drug-receptor interactions, revealing key binding modes, and estimating binding affinity.[12] Docking studies can identify critical interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.[12][13]

Key Theoretical Properties of Functionalized Thiophenes

Electronic Properties

The electronic properties of thiophenes are highly tunable through functionalization. Substituents significantly alter the distribution of electron density in the aromatic ring, which in turn affects the HOMO and LUMO energy levels.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) lower both HOMO and LUMO energy levels. The strong electron-withdrawing nature of the CN group can also influence intermolecular contacts.[14]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) raise the HOMO and LUMO energy levels.[15]

The HOMO-LUMO energy gap (ΔEH-L) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[8] The effect of substituents on these properties is a central theme in designing thiophenes for specific applications, from electronic devices to bioactive agents.[7][15]

G cluster_main Influence of Functionalization on Thiophene Electronic Properties cluster_ewg Electron-Withdrawing Group (e.g., -CN, -NO2) cluster_edg Electron-Donating Group (e.g., -CH3, -OCH3) Thiophene Thiophene Core EWG EWG Thiophene->EWG Functionalize with EDG EDG Thiophene->EDG Functionalize with LowerHOMO Lower HOMO Energy EWG->LowerHOMO LowerLUMO Lower LUMO Energy EWG->LowerLUMO IncreaseE Increased Electrophilicity LowerLUMO->IncreaseE RaiseHOMO Raise HOMO Energy EDG->RaiseHOMO RaiseLUMO Raise LUMO Energy EDG->RaiseLUMO IncreaseN Increased Nucleophilicity RaiseHOMO->IncreaseN

Caption: Effect of substituents on thiophene electronic properties.

Table 1: Calculated Electronic Properties of Selected Functionalized Thiophenes

Compound/System Substituent(s) Computational Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Thiophene None B3LYP/6-31G* - - 1.8 (ZINDO/AM1) [15]
Polythiophene -OCH₃ DFT - - 0.0640 [5]
Polythiophene -Cl DFT - - 0.0645 [5]
Thiophene-2-carboxamide 3-amino DFT - - High ΔEH-L [8]
Thiophene-2-carboxamide 3-methyl DFT - - Low ΔEH-L [8]
Dicyano terthiophene α-CN TD-DFT - - Larger bathochromic shift [14]

| Dicyano terthiophene | β-CN | TD-DFT | - | - | Negligible shift |[14] |

Note: Direct comparison between studies can be complex due to variations in computational methods and basis sets.

Reactivity and Intermolecular Interactions

The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene.[1] Functionalization dictates the regioselectivity and rate of these reactions. In the context of drug development, understanding reactivity is key to predicting metabolic pathways and potential toxicity.

Intermolecular interactions govern how a thiophene-based drug binds to its biological target. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the aromatic π-system facilitates π-π stacking and van der Waals interactions, which are dominated by dispersion forces and are crucial for the stabilization of stacked molecular arrangements.[13]

G cluster_interactions Key Intermolecular Interactions in Drug-Target Binding Ligand Functionalized Thiophene Ligand H_Bond Hydrogen Bonding (e.g., S···H-N) Ligand->H_Bond interacts via Pi_Stack π-π Stacking (Aromatic Rings) Ligand->Pi_Stack interacts via VdW van der Waals (Dispersion Forces) Ligand->VdW interacts via Receptor Receptor Binding Site H_Bond->Receptor Pi_Stack->Receptor VdW->Receptor

Caption: Common drug-target interactions for thiophene ligands.

Table 2: Calculated Interaction and Binding Energies for Thiophene Derivatives

Thiophene System Target/Partner Method Binding/Interaction Energy Key Interactions Noted Reference
1-benzothiophene-2-carboxylic acid (2BT) + rhodamine hybrid COX-2 Molecular Docking -98.37 kcal/mol - [11][16]
1-benzothiophene-2-carboxylic acid (2BT) + rhodamine hybrid 5-LOX Molecular Docking -91.07 kcal/mol - [11][16]
Thiophene Derivative 57 Ebola Virus GP1/GP2 Molecular Docking - H-bonds with T520, D520, N61, E100 [12]
S-T₂ Dimer (Symmetric) Self DFT-SAPT - π(2-thiophene)/π(phenyl) [13]
S-T₂ Dimer (Unsymmetric) Self DFT-SAPT - methyl/π(2-thiophene) [13]

| Various Thiophene Analogs | 3pxb protein (BRCA-1) | Molecular Docking | Varies (Inhibition Constant Ki similar to Niraparib for best compounds) | - |[17] |

Application in Rational Drug Design

Theoretical studies directly inform the design of novel thiophene derivatives with enhanced potency and selectivity.

QSAR in Lead Optimization

QSAR provides predictive models that guide the modification of lead compounds. For instance, a 3D-QSAR study on thiophene derivatives as tubulin inhibitors yielded a model with high predictive ability, which was then used to design three new compounds with potentially higher activity.[10] Similarly, QSAR studies on anti-HCV agents revealed that activity could be controlled by parameters like molecular connectivity and the Hammett constant, allowing for the prediction of more potent compounds.[9][18]

Table 3: Summary of a Representative QSAR Model for Thiophene Derivatives

Target Model Type Correlation Coefficient (R²) Cross-validation Coefficient (q²) Predictive R² (R²pred) Reference

| Tubulin | CoMFA | 0.949 | 0.743 | 0.929 |[10] |

Structure-Based Design using Molecular Docking

Docking studies provide a 3D structural basis for a compound's activity. By visualizing how a thiophene derivative fits into the active site of a target protein, researchers can make rational modifications to improve binding. For example, in the development of Ebola virus entry inhibitors, docking revealed specific hydrogen bonding patterns that were crucial for activity, guiding the synthesis of more potent analogs.[12] Such in-silico screening, often combined with machine learning, helps to prioritize compounds for synthesis and biological evaluation, streamlining the drug development process.[1]

Conclusion

The theoretical properties of functionalized thiophenes are a rich area of study with direct implications for drug discovery and development. Computational methods such as DFT, QSAR, and molecular docking provide powerful predictive capabilities, allowing researchers to understand and modulate the electronic structure, reactivity, and binding interactions of these versatile scaffolds. By leveraging these theoretical insights, it is possible to accelerate the rational design of novel thiophene-based therapeutics with improved efficacy and safety profiles. The continued synergy between computational prediction and experimental validation will undoubtedly lead to the discovery of the next generation of thiophene-containing drugs.

References

An In-depth Technical Guide to the Electronic Properties of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene derivatives are a cornerstone in the advancement of organic electronics and medicinal chemistry. Their unique five-membered aromatic ring containing a sulfur atom imparts distinct electronic characteristics, making them highly versatile for a range of applications, from organic light-emitting diodes (OLEDs) and solar cells (OSCs) to novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the electronic properties of thiophene derivatives, summarizing key quantitative data, detailing experimental and computational characterization protocols, and visualizing the fundamental principles governing their behavior.

Core Electronic Properties: The Frontier Molecular Orbitals

The electronic behavior of thiophene derivatives is largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's optical and electronic properties.[4][5] A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

The inherent electron-rich nature of the thiophene ring allows for extensive π-electron delocalization, which can be finely tuned through chemical modification.[2][6] Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thiophene core can systematically alter the HOMO and LUMO energy levels.[4][7]

  • Electron-Donating Groups (e.g., alkyl, alkoxy): These groups tend to raise the HOMO energy level, making the molecule easier to oxidize.

  • Electron-Withdrawing Groups (e.g., cyano, nitro): These groups tend to lower the LUMO energy level, making the molecule easier to reduce.

This tunability is fundamental to designing materials with specific electronic characteristics for targeted applications.[8]

Quantitative Analysis of Electronic Properties

The following tables summarize key electronic property data for a selection of thiophene derivatives, compiled from various computational and experimental studies. It is important to note that values can vary depending on the specific experimental conditions or computational methods employed.[2]

Table 1: Frontier Orbital Energies and Band Gaps of Thiophene Derivatives

Thiophene DerivativeSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)Measurement Method
ThiopheneNone-6.95-0.156.80DFT/B3LYP
2,5-bis(2-thienyl)thiopheneThienyl-5.30-2.303.00Cyclic Voltammetry
Poly(3-hexylthiophene) (P3HT)3-hexyl-4.80-3.001.80Cyclic Voltammetry
Thieno[3,2-b]thiopheneFused Ring-6.21-0.875.34DFT
DMB-TT-TPATriphenylamine, Dimesitylboron--2.52Optical (Absorption Onset)[9]
Thiophene-fused BODIPYBODIPY--Varies with substituentsDFT[10]
Tetracyano Thiophene DerivativeTetracyano-- (Reduction potential -0.55 V vs. Fc/Fc+)-Cyclic Voltammetry[11]
Tetraindolic ThiopheneIndoleHigh-lyingTunable1.91Cyclic Voltammetry[11]

Table 2: Charge Transport Properties of Thiophene-Based Polymers

PolymerApplicationHole Mobility (cm²/Vs)Conductivity (S/cm)Doping Agent
Poly(3-hexylthiophene) (P3HT)OFET~0.1up to 12.7 (vapor doped)F4TCNQ[12]
PDPP-TVTOFET> 2.0--
P[(3HT)1-x-stat-(T)x]Conductive Polymer->100 times higher than P3HTF4TCNQ[13]
EHT6-20DPPThermoelectrics-93.28FeCl3[14]
PODTT-4TCFConductive Polymer-408FeCl3[15]

Experimental and Computational Protocols

The characterization of the electronic properties of thiophene derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

1. Cyclic Voltammetry (CV):

  • Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively.[16]

  • Typical Protocol:

    • The thiophene derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The potential of the working electrode is swept linearly with time, and the resulting current is measured.

    • The potential is then swept in the reverse direction to complete the cycle.

    • The HOMO and LUMO energies are calculated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Principle: This technique measures the absorption of light by a sample as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical band gap of the material.

  • Typical Protocol:

    • A solution of the thiophene derivative is prepared in a suitable solvent (e.g., chloroform, THF).

    • The solution is placed in a cuvette in the spectrophotometer.

    • The absorption spectrum is recorded over a specific wavelength range.

    • The optical band gap (E_optic) is calculated from the absorption edge (λ_onset) using the equation: E_optic (eV) = 1240 / λ_onset (nm).[9]

Computational Methodologies

1. Density Functional Theory (DFT):

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[7] It is widely used to calculate HOMO and LUMO energies, energy gaps, and to predict molecular geometries and other electronic properties.[4][17][18]

  • Typical Protocol:

    • The 3D structure of the thiophene derivative is built using molecular modeling software.

    • The geometry of the molecule is optimized to find its lowest energy conformation.

    • A specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculation.[7][19]

    • The software then calculates the electronic properties, including the energies of the molecular orbitals.

2. Time-Dependent Density Functional Theory (TD-DFT):

  • Principle: TD-DFT is an extension of DFT used to calculate the excited state properties of molecules, such as absorption spectra and excitation energies.[4][7]

  • Typical Protocol:

    • Following a ground-state DFT calculation, a TD-DFT calculation is performed.

    • This calculation provides information about the electronic transitions between molecular orbitals, which can be correlated with experimental UV-Vis spectra.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and processes related to the electronic properties of thiophene derivatives.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials synthesis Chemical Synthesis (e.g., Suzuki, Stille, Gewald) start->synthesis Coupling Reactions purification Purification (e.g., Column Chromatography) synthesis->purification structure Structural Analysis (NMR, Mass Spec) purification->structure electronic Electronic Properties (CV, UV-Vis) structure->electronic computational Computational Modeling (DFT, TD-DFT) structure->computational device Device Fabrication (OFETs, OLEDs, OSCs) electronic->device drug Biological Screening electronic->drug computational->device computational->drug

Caption: General workflow for the synthesis and characterization of thiophene derivatives.

Substituent_Effects cluster_EDG Electron Donating Groups (EDG) cluster_EWG Electron Withdrawing Groups (EWG) Thiophene Thiophene Core HOMO HOMO Energy Thiophene->HOMO LUMO LUMO Energy Thiophene->LUMO BandGap HOMO-LUMO Gap HOMO->BandGap LUMO->BandGap EDG_effect Increases HOMO Energy EDG_effect->HOMO Raises Level EWG_effect Decreases LUMO Energy EWG_effect->LUMO Lowers Level

Caption: Impact of substituents on the frontier molecular orbital energies of thiophene.

Charge_Transport_Mechanism cluster_hopping Charge Hopping Mechanism cluster_energy Energy Landscape M1 Molecule 1 (HOMO) M2 Molecule 2 (HOMO) M1->M2 Hopping M3 Molecule 3 (HOMO) M2->M3 Hopping E1 E2 E1->E2 E3 E2->E3 charge Hole (+)

Caption: Simplified model of charge (hole) transport via hopping in a thiophene-based material.

Structure-Property Relationships

The electronic properties of thiophene derivatives are intricately linked to their molecular structure. Key relationships include:

  • Conjugation Length: Increasing the length of the π-conjugated system, for instance by creating oligomers or polymers, generally leads to a decrease in the HOMO-LUMO gap.[5] This results in a red-shift in the absorption and emission spectra.

  • Molecular Planarity: A more planar molecular structure enhances π-orbital overlap between adjacent thiophene rings, facilitating charge delocalization and improving charge transport properties.[4] Sterically demanding substituents can induce twisting in the polymer backbone, which may increase the HOMO-LUMO gap.[4][7]

  • Side-Chain Engineering: The nature and length of side chains can influence the solid-state packing of thiophene-based materials, which in turn affects intermolecular charge hopping and charge carrier mobility.[1]

  • Regioregularity: In polymers like P3HT, the regioregularity (the specific arrangement of side chains on the polymer backbone) has a significant impact on crystallinity and, consequently, on the electronic properties and device performance.[12]

Applications in Drug Development

While the electronic properties of thiophene derivatives are paramount for materials science, they also play a crucial role in their biological activity. The ability of the thiophene ring to act as a bioisostere for the benzene ring, coupled with its tunable electronic nature, allows for nuanced interactions with biological targets.[2][20] The electron density and distribution within the thiophene ring system can influence binding affinities to proteins and enzymes. Quantitative structure-activity relationship (QSAR) studies have shown correlations between calculated electronic properties, such as HOMO energies, and the biological activity of certain thiophene derivatives.[21]

Conclusion

Thiophene derivatives represent a versatile and powerful class of organic compounds. Their electronic properties can be precisely tuned through synthetic chemistry, enabling the rational design of materials for a wide array of applications in organic electronics. Furthermore, the interplay between their electronic structure and biological activity opens up exciting avenues for the development of new therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals seeking to harness the full potential of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols for 5-Ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and characterization of 5-Ethylthiophene-3-carboxylic acid. The detailed protocols and data are intended to support research and development in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a substituted thiophene derivative with significant potential as a building block in the synthesis of pharmaceuticals and functional materials. The thiophene ring is a key heterocycle in many biologically active compounds, and the carboxylic acid functionality allows for a variety of chemical transformations, making it a versatile intermediate for drug discovery and development.

Synthesis of this compound

A potential synthetic workflow is outlined below. This protocol is a representative procedure and may require optimization by researchers.

Workflow for the Synthesis of this compound

SynthesisWorkflow Thiophene Thiophene Ethylthiophene 2-Ethylthiophene Thiophene->Ethylthiophene Friedel-Crafts Acylation & Clemmensen Reduction Bromination Bromination Ethylthiophene->Bromination Bromoethylthiophene 3-Bromo-5-ethylthiophene Bromination->Bromoethylthiophene Grignard Grignard Formation Bromoethylthiophene->Grignard GrignardReagent (5-Ethylthiophen-3-yl)magnesium bromide Grignard->GrignardReagent Carboxylation Carboxylation (CO2) GrignardReagent->Carboxylation Product This compound Carboxylation->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from general procedures for the synthesis of substituted thiophene-3-carboxylic acids and should be optimized for specific laboratory conditions.

Materials:

  • 2-Ethylthiophene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Bromination of 2-Ethylthiophene:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylthiophene in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-ethylthiophene.

  • Grignard Reaction and Carboxylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a solution of 3-bromo-5-ethylthiophene in dry diethyl ether or THF dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to start the reaction.

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice-salt bath.

    • Carefully add crushed dry ice (solid CO2) in small portions to the Grignard reagent with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water.

    • Extract the product into an aqueous sodium bicarbonate solution.

    • Wash the aqueous layer with diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: Yields for similar multi-step syntheses of substituted thiophene carboxylic acids can vary significantly depending on the specific substrates and reaction conditions. Optimization of each step is crucial for achieving a good overall yield.

Reaction Mechanisms of this compound

This compound undergoes reactions characteristic of both the thiophene ring and the carboxylic acid functional group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as esterification and amide bond formation, which typically proceed via nucleophilic acyl substitution.

Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

Mechanism of Fischer Esterification:

FischerEsterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)2+ CarboxylicAcid->ProtonatedAcid H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 + R'-OH Alcohol R'-OH TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 -H+, +H+ ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster - H2O Ester R-COOR' ProtonatedEster->Ester - H+

Caption: General mechanism of Fischer esterification.

Amide coupling reactions are crucial in drug development. These are typically facilitated by coupling reagents that activate the carboxylic acid.

Mechanism of Amide Formation using a Coupling Reagent (e.g., DCC):

AmideFormation cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack by Amine cluster_2 Rearrangement and Elimination CarboxylicAcid R-COOH ActiveEster O-acylisourea intermediate CarboxylicAcid->ActiveEster + DCC DCC DCC TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + R'-NH2 Amine R'-NH2 Amide R-CONHR' TetrahedralIntermediate->Amide DCU Dicyclohexylurea (byproduct) TetrahedralIntermediate->DCU

Caption: General mechanism of amide formation using DCC.

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The ethyl group at the 5-position is an activating, ortho-, para-directing group, while the carboxylic acid at the 3-position is a deactivating, meta-directing group. The regioselectivity of electrophilic substitution will be influenced by the interplay of these two substituents.

Quantitative Data

As specific experimental data for this compound is not widely published, the following tables provide expected spectroscopic data based on the analysis of related compounds and general principles of spectroscopy. This data should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₂-CH₃1.2 - 1.4Triplet~7.5
-CH₂-CH₃2.7 - 2.9Quartet~7.5
Thiophene H-27.8 - 8.0Doublet~1.5
Thiophene H-47.2 - 7.4Doublet~1.5
-COOH12.0 - 13.0Broad Singlet-

Note: Chemical shifts are referenced to TMS in CDCl₃. The thiophene proton at position 2 is expected to be more downfield due to the deshielding effect of the adjacent carboxylic acid group.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm)
-CH₂-C H₃14 - 16
-C H₂-CH₃23 - 26
Thiophene C-4125 - 128
Thiophene C-3130 - 133
Thiophene C-2135 - 138
Thiophene C-5145 - 148
-C OOH168 - 172

Note: Chemical shifts are referenced to TMS in CDCl₃.

Table 3: Predicted IR Spectroscopic Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (sp³)Stretching2970 - 2850
C=O (Carboxylic Acid)Stretching1710 - 1680
C=C (Thiophene)Stretching1550 - 1450
C-O (Carboxylic Acid)Stretching1320 - 1210
O-H (Carboxylic Acid)Bending (out-of-plane)950 - 900 (broad)
Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Possible Fragment
156Moderate[M]⁺ (Molecular Ion)
141High[M - CH₃]⁺
127High[M - C₂H₅]⁺ or [M - CHO]⁺
111Moderate[M - COOH]⁺

Note: Fragmentation patterns are predictions and may vary based on the ionization method.

Experimental Protocols for Key Reactions

The following are general protocols for common reactions involving this compound. Researchers should perform their own optimizations.

Protocol 5.1: Esterification of this compound (Fischer Esterification)

Materials:

  • This compound

  • Ethanol (or other desired alcohol, in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of this compound in an excess of the desired alcohol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water, then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the ester by column chromatography or distillation.

Protocol 5.2: Amide Coupling of this compound

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Coupling reagent (e.g., EDC·HCl, 1.1 - 1.5 equivalents)

  • Base (e.g., DIPEA or triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Add the amine and the base to the solution.

  • In a separate flask, dissolve the coupling reagent (e.g., EDC·HCl) in the same anhydrous solvent.

  • Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

This compound is a valuable synthetic intermediate with diverse applications. The protocols and data presented in these application notes provide a foundation for researchers to explore its chemistry and utilize it in the development of novel molecules for various scientific and industrial purposes. Experimental validation of the predicted data and optimization of the provided protocols are recommended for achieving the best results.

References

Application Notes and Protocols: 5-Ethylthiophene-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential applications of 5-Ethylthiophene-3-carboxylic acid, a versatile heterocyclic building block in organic synthesis. The protocols detailed below are based on established methodologies for structurally related compounds and are intended to serve as a guide for the synthesis and derivatization of the title compound and its analogs.

Overview and Synthetic Strategy

This compound belongs to the class of thiophene carboxylic acids, which are pivotal intermediates in the development of pharmaceuticals and functional materials. The thiophene scaffold is a well-recognized bioisostere of the benzene ring and is present in numerous approved drugs. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amidation and esterification, enabling the synthesis of diverse compound libraries for biological screening.

A plausible synthetic strategy for a closely related analog, 5-cyano-4-ethylthiophene-3-carboxylic acid, commences from 3,4-dibromothiophene. This multi-step synthesis involves a sequence of Grignard reaction, esterification, vinylation, hydrogenation, bromination, cyanation, and final hydrolysis to yield the target carboxylic acid. This pathway highlights the modular nature of thiophene chemistry, allowing for the introduction of various substituents at specific positions.[1]

Key Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of thiophene carboxylic acid derivatives has shown significant promise in several areas:

  • Anticancer Agents: Thiophene-based compounds have been investigated for their potential as anticancer agents. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their ability to target pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway.[2]

  • Antimicrobial Agents: The thiophene nucleus is a key component in various compounds exhibiting antimicrobial and antifungal activities.[3][4] Functionalization of the thiophene ring can lead to potent inhibitors of bacterial and fungal growth.

  • Kinase Inhibitors: Thiophene derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets.

  • Organic Electronics: Thiophene-containing polymers are widely used in the field of organic electronics due to their excellent charge-transport properties. Carboxylic acid-functionalized thiophenes can serve as monomers in the synthesis of these conductive polymers.

Experimental Protocols

The following protocols are adapted from literature for the synthesis of a structurally related compound, 5-cyano-4-ethylthiophene-3-carboxylic acid, and for the general derivatization of carboxylic acids. Researchers should perform their own optimizations for this compound.

Protocol 3.1: Synthesis of 5-Cyano-4-ethylthiophene-3-carboxylic Acid[1]

This multi-step synthesis provides a framework for accessing functionalized ethylthiophene carboxylic acids.

Step 1: Synthesis of Ethyl 4-bromothiophene-3-carboxylate

  • To a solution of 3,4-dibromothiophene, add one equivalent of isopropyl magnesium chloride to generate the Grignard reagent.

  • React the resulting 4-bromothiophene-3-yl-magnesium chloride with ethyl chloroformate to yield ethyl 4-bromothiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 4-vinylthiophene-3-carboxylate

  • Perform a Molander reaction with the bromoester from Step 1 and potassium vinyl trifluoroborate in the presence of a palladium catalyst.

Step 3: Synthesis of Ethyl 4-ethylthiophene-3-carboxylate

  • Hydrogenate the vinylthiophene from Step 2 to obtain ethyl 4-ethylthiophene-3-carboxylate.

Step 4: Synthesis of Ethyl 5-bromo-4-ethylthiophene-3-carboxylate

  • Brominate the product from Step 3 with N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Step 5: Synthesis of Ethyl 5-cyano-4-ethylthiophene-3-carboxylate

  • React the bromo-derivative from Step 4 with copper(I) cyanide in DMF.

Step 6: Synthesis of 5-Cyano-4-ethylthiophene-3-carboxylic Acid

  • Hydrolyze the ester from Step 5 to obtain the final carboxylic acid.

Protocol 3.2: General Procedure for Amide Synthesis

This protocol describes a general method for the conversion of a thiophene carboxylic acid to its corresponding amide, a common transformation in drug discovery to explore structure-activity relationships.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the amine (1.1 equivalents) and the organic base (2-3 equivalents).

  • Add the coupling agent (1.2 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Quantitative data for the synthesis of thiophene derivatives is crucial for assessing the efficiency and reproducibility of the reactions. The following table provides a template for recording such data.

StepProduct NameStarting Material (mmol)Reagents (equivalents)SolventReaction Time (h)Yield (%)Purity (%)
1Ethyl 4-bromothiophene-3-carboxylate3,4-dibromothiophenei-PrMgCl (1.0), Ethyl chloroformate (1.0)THF2--
2Ethyl 4-vinylthiophene-3-carboxylateProduct from Step 1Potassium vinyl trifluoroborate (1.2), Pd catalyst (0.05)Dioxane12--
3Ethyl 4-ethylthiophene-3-carboxylateProduct from Step 2H₂, Pd/CEtOH4--
4Ethyl 5-bromo-4-ethylthiophene-3-carboxylateProduct from Step 3NBS (1.1)DMF3--
5Ethyl 5-cyano-4-ethylthiophene-3-carboxylateProduct from Step 4CuCN (1.2)DMF6--
65-Cyano-4-ethylthiophene-3-carboxylic acidProduct from Step 5LiOH or NaOHTHF/H₂O2--

Note: The yields and reaction conditions are illustrative and should be optimized for each specific reaction.

Visualizations

Diagram 1: Synthetic Workflow for a Functionalized Ethylthiophene Carboxylic Acid

G cluster_0 Synthesis of Ethyl 4-ethylthiophene-3-carboxylate cluster_1 Functionalization and Hydrolysis 3,4-Dibromothiophene 3,4-Dibromothiophene Grignard Formation Grignard Formation 3,4-Dibromothiophene->Grignard Formation i-PrMgCl Esterification Esterification Grignard Formation->Esterification Ethyl Chloroformate Vinylation (Molander) Vinylation (Molander) Esterification->Vinylation (Molander) K vinyl trifluoroborate, Pd cat. Hydrogenation Hydrogenation Vinylation (Molander)->Hydrogenation H2, Pd/C Ethyl 4-ethylthiophene-3-carboxylate Ethyl 4-ethylthiophene-3-carboxylate Hydrogenation->Ethyl 4-ethylthiophene-3-carboxylate Bromination Bromination Ethyl 4-ethylthiophene-3-carboxylate->Bromination NBS, DMF Cyanation Cyanation Bromination->Cyanation CuCN, DMF Hydrolysis Hydrolysis Cyanation->Hydrolysis Base 5-Cyano-4-ethylthiophene-3-carboxylic acid 5-Cyano-4-ethylthiophene-3-carboxylic acid Hydrolysis->5-Cyano-4-ethylthiophene-3-carboxylic acid

Caption: Synthetic pathway to 5-cyano-4-ethylthiophene-3-carboxylic acid.

Diagram 2: General Workflow for Amide Coupling

G Carboxylic_Acid This compound Coupling Amide Coupling (HATU, DIPEA) Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Amide_Product 5-Ethylthiophene-3-carboxamide Derivative Coupling->Amide_Product

Caption: General scheme for amide synthesis from a carboxylic acid.

References

Application Notes and Protocols: Thiophene-3-Carboxylic Acid Derivatives as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the inquiry specified 5-Ethylthiophene-3-carboxylic acid, a comprehensive literature search revealed a scarcity of specific data for this particular derivative. Therefore, these application notes and protocols are based on the broader, well-documented class of thiophene-3-carboxylic acid derivatives and related thiophene-based compounds, which serve as exemplary scaffolds in medicinal chemistry.

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. When functionalized with a carboxylic acid at the 3-position, it becomes a versatile building block for the synthesis of a diverse array of bioactive molecules. These derivatives have shown significant potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

Applications in Medicinal Chemistry

Thiophene-3-carboxylic acid derivatives have been extensively explored as core structures in the design of inhibitors for various biological targets. The carboxylic acid moiety often serves as a key interaction point with target proteins, while the thiophene ring and its other substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

1.1. Anticancer Activity:

Thiophene-3-carboxamides and related derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

  • Kinase Inhibition: Many thiophene derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell signaling.[1][2] Prominent targets include:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Thiophene-3-carboxamide derivatives have shown potent inhibitory activity against VEGFR-2.[1][2]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as effective EGFR kinase inhibitors.[3][4]

  • RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is implicated in cancer cell migration and invasion. Benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized as inhibitors of this pathway.[5][6]

1.2. Antimicrobial Activity:

The thiophene nucleus is a core component of numerous compounds with significant antibacterial and antifungal properties. Derivatives of thiophene-3-carboxylic acid have been shown to be effective against a range of pathogens, including drug-resistant strains.[7][8]

1.3. Anti-inflammatory Activity:

Thiophene-based compounds, including derivatives of thiophene-3-carboxylic acid, have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9][10][11]

Quantitative Data Summary

The following tables summarize the biological activities of representative thiophene-3-carboxylic acid derivatives and related compounds.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound ID/ReferenceTarget Cancer Cell LineBiological TargetIC50 / GI50 (µM)Reference
Compound 14d HCT116, MCF7, PC3, A549VEGFR-2191.1 nM (enzyme)[1]
Compound 16e HCT116EGFR94.44 nM (enzyme)[3]
Fused Thiophene 3b HepG2, PC-3VEGFR-2 / AKT3.105 / 2.15[2]
Fused Thiophene 4c HepG2, PC-3VEGFR-2 / AKT3.023 / 3.12[2]
Thiophene Carboxamide 2b Hep3BTubulin5.46[12]
Thiophene Carboxamide 2e Hep3BTubulin12.58[12]

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound ID/ReferenceMicrobial StrainMIC (µM or mg/L)Reference
Thiophene Derivative 3b Salmonella0.54 - 0.73 µM[13]
Thiophene Derivative 3k Salmonella0.54 - 0.73 µM[13]
Thiophene Derivative 4 Colistin-Resistant A. baumannii16 - 32 mg/L (MIC50)[7]
Thiophene Derivative 8 Colistin-Resistant E. coli8 - 32 mg/L (MIC50)[7]
Thienyl-based amide 1 Various Pathogens47.5 mg/ml[14]

Experimental Protocols

3.1. General Synthesis of Thiophene-3-Carboxamide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of thiophene-3-carboxamide derivatives from a thiophene-3-carboxylic acid precursor.

Materials:

  • Thiophene-3-carboxylic acid derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling reagent (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiophene-3-carboxylic acid derivative in anhydrous DMF.

  • Add the amine, followed by DIPEA and the coupling reagent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired thiophene-3-carboxamide derivative.

3.2. Gewald Synthesis of 2-Aminothiophene-3-carboxylate Derivatives

The Gewald reaction is a one-pot multicomponent reaction to synthesize highly substituted 2-aminothiophenes.[15][16]

Materials:

  • An α-methylene ketone or aldehyde (1.0 equiv)

  • An activated nitrile (e.g., ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • A base (e.g., morpholine or diethylamine) (0.5 equiv)

  • Ethanol

Procedure:

  • To a stirred mixture of the α-methylene ketone/aldehyde, the activated nitrile, and elemental sulfur in ethanol, add the base dropwise at room temperature.

  • Stir the reaction mixture at 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxylate derivative.

3.3. In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against a protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by thiophene-3-carboxylic acid derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Thiophene_Inhibitor Thiophene Derivative (Inhibitor) Thiophene_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Thiophene_Inhibitor Thiophene Derivative (Inhibitor) Thiophene_Inhibitor->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Proliferation ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

4.2. Experimental Workflows

The following diagrams outline typical experimental workflows for the synthesis and evaluation of thiophene-3-carboxylic acid derivatives.

Synthesis_Workflow Start Thiophene-3-carboxylic Acid Precursor Reaction Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Thiophene Derivative Characterization->Final_Product

Caption: General Synthetic Workflow.

Biological_Evaluation_Workflow Compound Synthesized Thiophene Derivative In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity, Antimicrobial) Compound->In_Vitro Data_Analysis Data Analysis (IC50 / MIC Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Biological Evaluation Workflow.

References

Application Notes and Protocols: Preparation of 5-Ethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 5-Ethylthiophene-3-carboxylic acid and its derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols outlined below offer a comprehensive guide for the preparation of these valuable scaffolds for further investigation and drug development.

Overview of Synthetic Strategy

The synthesis of this compound derivatives can be achieved through a multi-step process commencing with the well-established Gewald reaction to construct the thiophene ring. The subsequent removal of the 2-amino group via a deamination reaction, followed by ester hydrolysis, yields the target carboxylic acid. This core scaffold can then be readily functionalized to produce a variety of ester and amide derivatives.

Synthesis_Workflow A Butan-2-one + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate A->B Gewald Reaction C Deamination (Diazotization/ Reduction) B->C D Ethyl 5-ethyl-4-methylthiophene-3-carboxylate C->D E Hydrolysis D->E F 5-Ethyl-4-methylthiophene-3-carboxylic Acid E->F G Esterification F->G H Amidation F->H I Ester Derivatives G->I J Amide Derivatives H->J

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of the key aminothiophene intermediate.

Materials:

  • Butan-2-one

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

  • With vigorous stirring, add diethylamine (0.1 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate.

Expected Yield: 70-80%

Protocol 2.2: Synthesis of Ethyl 5-Ethylthiophene-3-carboxylate (Deamination)

This two-step protocol involves the diazotization of the amino group followed by reductive deamination.

Step 1: Diazotization

  • Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (0.05 mol) in a mixture of ethanol (50 mL) and concentrated sulfuric acid (10 mL) cooled to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 15 mL of water) dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture for 1 hour at 0-5°C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Reductive Deamination

  • In a separate flask, prepare a solution of hypophosphorous acid (50% in water, 50 mL) and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-ethylthiophene-3-carboxylate.

  • Purify the product by column chromatography on silica gel.

Protocol 2.3: Synthesis of this compound (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-ethylthiophene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl 5-ethylthiophene-3-carboxylate (0.04 mol) in a mixture of ethanol (40 mL) and water (20 mL).

  • Add sodium hydroxide pellets (0.08 mol) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Expected Yield: 85-95%

Preparation of Derivatives

Protocol 3.1: General Procedure for Esterification

Esterification_Workflow A 5-Ethylthiophene- 3-carboxylic Acid + Alcohol B Acid Catalyst (e.g., H2SO4) A->B C Reflux B->C D Workup and Purification C->D E Ester Derivative D->E

Caption: General workflow for the esterification of this compound.

  • Dissolve this compound (1 equivalent) in the desired alcohol (used as both reactant and solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Protocol 3.2: General Procedure for Amidation

Amidation_Workflow cluster_0 Method A: Acid Chloride cluster_1 Method B: Coupling Agent A1 5-Ethylthiophene- 3-carboxylic Acid + SOCl2 A3 5-Ethylthiophene- 3-carbonyl chloride A1->A3 A2 Thionyl Chloride A4 Amine A3->A4 A5 Amide Derivative A4->A5 B1 5-Ethylthiophene- 3-carboxylic Acid + Amine B2 Coupling Agent (e.g., DCC, EDC) B1->B2 B3 Reaction at RT B2->B3 B4 Amide Derivative B3->B4

Caption: General workflows for the amidation of this compound.

Method A: Via Acid Chloride

  • Convert this compound (1 equivalent) to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane).

  • Add the freshly prepared acid chloride dropwise to the amine solution at 0°C.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and purify the amide by recrystallization or column chromatography.

Method B: Using a Coupling Agent

  • Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter off any solid byproducts and purify the amide from the filtrate.

Data Presentation

The following table provides representative data for synthesized thiophene carboxylic acid derivatives, which can be used as a reference for characterization.

Compound IDDerivative TypeR GroupYield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
1 Carboxylic Acid-90-Consistent with structure
2a Methyl Ester-CH₃85-Spectral data confirms structure
2b Ethyl Ester-CH₂CH₃88-Spectral data confirms structure
3a Phenyl Amide-C₆H₅75130-132IR (KBr, cm⁻¹): 3405 (N-H), 1663 (C=O)[1]
3b 4-Chlorophenyl Amide-C₆H₄-Cl78108-110¹H NMR and MS data consistent with structure[1]

Applications in Drug Development

Thiophene carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry. They have been investigated for a wide range of therapeutic applications.

  • Anticancer Activity: Many thiophene derivatives exhibit potent anticancer activity by targeting various signaling pathways. For instance, certain benzo[b]thiophene-3-carboxylic acid derivatives have been shown to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[2]

  • Antimicrobial Activity: The thiophene nucleus is a key component in numerous compounds with significant antibacterial and antifungal properties.[3]

  • Enzyme Inhibition: Thiophene carboxylic acids have been identified as inhibitors of various enzymes, including D-amino acid oxidase, making them potential therapeutic agents for neurological disorders.

  • Anti-inflammatory Activity: The presence of carboxylic acid, ester, and amide functionalities on the thiophene ring has been associated with anti-inflammatory properties, often through the inhibition of COX and LOX enzymes.[4]

Researchers are encouraged to screen newly synthesized this compound derivatives in relevant biological assays to explore their therapeutic potential. The protocols provided herein offer a solid foundation for the generation of a diverse library of these promising compounds.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thiophene carboxylic acids and their derivatives in palladium-catalyzed Suzuki cross-coupling reactions. This class of reactions is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Thiophene-containing biaryls are significant scaffolds in medicinal chemistry and materials science.[1]

This document covers two primary strategies: the well-established Suzuki-Miyaura coupling of halogenated thiophene carboxylic acid derivatives and the emerging alternative of direct decarboxylative cross-coupling of thiophene carboxylic acids.

Section 1: Suzuki-Miyaura Cross-Coupling of Halogenated Thiophene Carboxylic Acid Esters

The direct use of thiophene carboxylic acids in Suzuki-Miyaura coupling can be challenging, as the acidic proton can interfere with the catalytic cycle. A common and effective strategy is the protection of the carboxylic acid functionality as an ester. This section focuses on the Suzuki-Miyaura coupling of bromothiophene carboxylates with arylboronic acids.

General Reaction Scheme

The palladium-catalyzed cross-coupling reaction between a bromothiophene carboxylate and an arylboronic acid proceeds in the presence of a base to yield the corresponding arylthiophene carboxylate.

Suzuki_Miyaura_Thiophene Bromothiophene Bromothiophene Carboxylate Catalyst Pd Catalyst, Base Bromothiophene->Catalyst Arylboronic Arylboronic Acid Arylboronic->Catalyst Product Arylthiophene Carboxylate Catalyst->Product Boronate Boronate Salt Catalyst->Boronate

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of Pentyl 5-Bromothiophene-2-Carboxylate

The following table summarizes the yields for the Suzuki-Miyaura coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids, highlighting the effect of the solvent system.[1]

EntryArylboronic AcidSolvent System (Ratio)Yield (%)
14-Methoxyphenylboronic acid1,4-Dioxane/H₂O (4:1)71.5
24-Methylphenylboronic acid1,4-Dioxane/H₂O (4:1)75
3Phenylboronic acid1,4-Dioxane/H₂O (4:1)80.2
44-Chlorophenylboronic acid1,4-Dioxane/H₂O (4:1)65
54-Fluorophenylboronic acid1,4-Dioxane/H₂O (4:1)70.2
6Phenylboronic acidToluene76.5
74-Methoxyphenylboronic acidToluene50.2
84-Methylphenylboronic acidToluene33
94-Chlorophenylboronic acidToluene51.5
104-Fluorophenylboronic acidToluene52.7
Experimental Protocols

Protocol 1: Esterification of 5-Bromothiophene-2-Carboxylic Acid [1]

This preliminary step is crucial for the subsequent Suzuki-Miyaura coupling.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Amyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add amyl alcohol (1.2 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield pentyl 5-bromothiophene-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of Pentyl 5-Bromothiophene-2-Carboxylate [1]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1) or Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk flask, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pentyl 5-arylthiophene-2-carboxylate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromothiophene Ester, Arylboronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Degassed Solvent B->C D Heat to 90°C with Stirring C->D E Monitor by TLC D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Section 2: Decarboxylative Cross-Coupling of Thiophene Carboxylic Acids

An alternative approach that utilizes the carboxylic acid functionality directly is the decarboxylative cross-coupling reaction. This method obviates the need for pre-functionalization (e.g., halogenation) of the thiophene ring, using the carboxyl group as a leaving group.

General Reaction Scheme

In this transformation, a thiophene carboxylic acid is coupled with an aryl halide in the presence of a palladium catalyst and often a co-catalyst (e.g., a copper or silver salt), leading to the formation of an arylthiophene with the extrusion of carbon dioxide.

Decarboxylative_Coupling Thiophene_Acid Thiophene Carboxylic Acid Catalyst Pd Catalyst, Co-catalyst, Base Thiophene_Acid->Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Catalyst Product Arylthiophene Catalyst->Product CO2 CO₂ Catalyst->CO2

Caption: General scheme of decarboxylative cross-coupling.

Quantitative Data: Decarboxylative Coupling of Heteroaromatic Carboxylic Acids

The following table provides examples of palladium-catalyzed decarboxylative cross-coupling reactions of various heteroaromatic carboxylic acids with aryl halides. While not all examples are thiophene-based, they illustrate the general applicability of this methodology.

EntryCarboxylic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Thiophene-2-carboxylic acid4-IodoanisolePd(OAc)₂ / Cu₂OK₂CO₃NMP14078
2Furan-2-carboxylic acid4-IodoanisolePd(OAc)₂ / Cu₂OK₂CO₃NMP14085
3Pyrrole-2-carboxylic acid1-IodonaphthalenePd(OAc)₂ / Cu₂OK₂CO₃NMP14065
4Thiophene-3-carboxylic acid4-BromobenzonitrilePd(OAc)₂ / Ag₂CO₃K₂CO₃DMA12072
5Benzo[b]thiophene-2-carboxylic acid4-IodotoluenePd(OAc)₂ / CuICs₂CO₃DMF13088

NMP: N-Methyl-2-pyrrolidone, DMA: Dimethylacetamide, DMF: Dimethylformamide

Experimental Protocol

Protocol 3: Palladium-Catalyzed Decarboxylative Cross-Coupling

Materials:

  • Thiophene carboxylic acid (e.g., Thiophene-2-carboxylic acid) (1.2 eq)

  • Aryl halide (e.g., 4-Iodoanisole) (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Copper(I) oxide [Cu₂O] (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas

Procedure:

  • Add the thiophene carboxylic acid (1.2 eq), aryl halide (1.0 eq), palladium(II) acetate (5 mol%), copper(I) oxide (20 mol%), and potassium carbonate (2.0 eq) to an oven-dried reaction vessel.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon).

  • Add degassed N-Methyl-2-pyrrolidone (NMP) via syringe.

  • Heat the reaction mixture to 140°C in a preheated oil bath and stir vigorously.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the arylthiophene product.

Mechanism and Workflow Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR R¹-Pd(II)L₂-OR PdII_Aryl->PdII_Aryl_OR Metathesis PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl_OR->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_Biaryl->Product Aryl_Halide R¹-X Aryl_Halide->PdII_Aryl Boronic_Acid R²-B(OH)₂ Boronic_Acid->PdII_Biaryl Base Base Base->PdII_Aryl_OR

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki cross-coupling reaction is a powerful and versatile tool for the synthesis of arylthiophenes from thiophene carboxylic acids and their derivatives. For the classical Suzuki-Miyaura reaction, esterification of the carboxylic acid is a key step to ensure high yields. The choice of catalyst, base, and solvent system can significantly impact the reaction efficiency. Decarboxylative cross-coupling presents a more direct route, avoiding pre-functionalization, and is a valuable alternative for the synthesis of these important structural motifs. The protocols and data presented herein provide a solid foundation for researchers to apply these methodologies in their own synthetic endeavors in drug discovery and materials science.

References

Application of Thiophene-3-Carboxylic Acid Derivatives in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-3-carboxylic acid and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. These heterocyclic compounds serve as versatile building blocks for synthesizing molecules that can interact with various biological targets implicated in cancer progression. Their structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and selectivity. This document provides an overview of the application of thiophene-3-carboxylic acid derivatives in anticancer agent synthesis, including detailed experimental protocols, quantitative data on their biological activity, and visualization of relevant biological pathways. While the specific use of 5-Ethylthiophene-3-carboxylic acid is not extensively documented in the reviewed literature, the broader class of thiophene-3-carboxylic acid derivatives has shown considerable promise.

Key Applications and Mechanisms of Action

Derivatives of thiophene-3-carboxylic acid have been investigated for their potential to inhibit various targets in cancer cells, including protein kinases and components of cell signaling pathways. For instance, certain derivatives have been synthesized to target the RhoA/ROCK pathway, which is crucial for cellular processes like proliferation, migration, and invasion, all of which are often dysregulated in cancer.[1][2][3] Additionally, some thiophene-carboxamide derivatives have been explored as biomimetics of known anticancer agents, demonstrating potent cytotoxic effects against various cancer cell lines.[4] The thiophene nucleus is a key structural component in several investigational molecules with a range of biological activities, including anticancer properties.[5]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The following table summarizes the in vitro anticancer activity of various thiophene-3-carboxylic acid derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound b19 MDA-MB-231 (Breast)Not explicitly stated, but significantly inhibited proliferation, migration, and invasion.[1][2]
Compound 3 (2-aminothiophene-3-carboxylic acid ester derivative) Prostate cancer cellsHigh nanomolar range[6]
Compound 2b (phenyl-thiophene-carboxamide) Various cell linesPotent activity reported[4]
Compound 2e (phenyl-thiophene-carboxamide) Various cell linesPotent activity reported[4]
Compound 8e (ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative) Various (NCI-60 panel)0.411 - 2.8[7][8]
Compound 15b (amino-thiophene derivative) A2780 (Ovarian)12 ± 0.17[9][10]
A2780CP (Ovarian)10 ± 0.15[9][10]
Compound 16e (thiophene-3-carboxamide selenide derivative) HCT116 (Colon)3.20 ± 0.12[5]
BU17 (benzyl urea tetrahydrobenzo[b]thiophene derivative) A549 (Lung)9[11][12]

Experimental Protocols

General Synthesis of Benzo[b]thiophene-3-carboxylic Acid Derivatives (Targeting RhoA/ROCK Pathway)

This protocol is a generalized procedure based on the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.[1][2][13]

Materials:

  • 5-bromobenzo[b]thiophene-3-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Corresponding amine or alcohol for derivatization

  • Palladium catalyst (e.g., Pd(dppf)Cl2) for cross-coupling reactions

  • Base (e.g., K2CO3)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Esterification: To a solution of 5-bromobenzo[b]thiophene-3-carboxylic acid in DCM, add EDCI and DMAP. Stir the mixture for 5 minutes, then add anhydrous ethanol. Monitor the reaction by TLC. After completion, evaporate the solvent and purify the crude product by column chromatography to obtain ethyl 5-bromobenzo[b]thiophene-3-carboxylate.[13]

  • Suzuki Coupling: To a mixture of the bromo-intermediate, a suitable boronic acid, and a palladium catalyst in a solvent mixture (e.g., DMF/water), add a base. Heat the reaction mixture and monitor its progress by TLC. After completion, cool the mixture and perform an aqueous workup followed by extraction with an organic solvent. Purify the product by column chromatography.[1]

  • Amide Coupling: To a solution of the carboxylic acid intermediate in a suitable solvent, add a coupling agent (like HATU or HBTU) and a base (like DIPEA). Then, add the desired amine and stir the reaction at room temperature until completion. Purify the final product by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Thiophene derivative compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

RhoA/ROCK Signaling Pathway

Derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to target the RhoA/ROCK signaling pathway, which plays a critical role in cancer cell proliferation, migration, and invasion.[1][2][3]

RhoA_ROCK_Pathway GEFs GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activate MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Stress Fiber Formation pMLC->Actin Cell Cell Migration & Invasion Actin->Cell Inhibitor Benzo[b]thiophene Derivatives (e.g., b19) Inhibitor->RhoA_GTP Inhibit GAPs GAPs GAPs->RhoA_GTP Inactivate

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene derivatives.

General Workflow for Synthesis and Evaluation of Anticancer Agents

The following diagram illustrates a typical workflow for the synthesis of thiophene-based anticancer agents and their subsequent biological evaluation.

Anticancer_Agent_Workflow start Start: Thiophene-3-carboxylic acid derivative synthesis Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) cytotoxicity->mechanism Active Compounds invivo In Vivo Studies (Animal Models) mechanism->invivo end Lead Compound Identification invivo->end

References

Application of Thiophene Derivatives in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance has spurred significant research into novel chemical scaffolds with potent antimicrobial activity. Among these, thiophene and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of activity against various pathogens, including drug-resistant strains.[1][2] This document provides a comprehensive overview of the application of thiophene derivatives in antimicrobial studies, complete with quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity of Thiophene Derivatives

The in vitro efficacy of antimicrobial compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. Further analysis can be provided by the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following tables summarize the antimicrobial activity of various thiophene derivatives against a selection of bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiophene-2-Carboxamide4aEscherichia coli ST131 (ESBL-producing)12.5[3]
Thiophene-2-Carboxamide4cEscherichia coli ST131 (ESBL-producing)12.5[3]
BenzothiopheneS1Staphylococcus aureus0.81 (µM/mL)[4][5]
BenzothiopheneS1Bacillus subtilis0.81 (µM/mL)[4][5]
BenzothiopheneS1Escherichia coli0.81 (µM/mL)[4][5]
BenzothiopheneS1Salmonella typhi0.81 (µM/mL)[4][5]
Heterocyclic Thiophene4Colistin-Resistant Acinetobacter baumannii16 (mg/L)[6][7]
Heterocyclic Thiophene5Colistin-Resistant Acinetobacter baumannii16 (mg/L)[6][7]
Heterocyclic Thiophene8Colistin-Resistant Acinetobacter baumannii32 (mg/L)[6][7]
Heterocyclic Thiophene4Colistin-Resistant Escherichia coli8 (mg/L)[6][7]
Heterocyclic Thiophene5Colistin-Resistant Escherichia coli32 (mg/L)[6][7]
Heterocyclic Thiophene8Colistin-Resistant Escherichia coli32 (mg/L)[6][7]
Spiro-indoline-oxadiazole17Clostridium difficile2-4[8][9][10]

Table 2: Antifungal Activity of Selected Thiophene Derivatives

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
BenzothiopheneS4Aspergillus niger0.91 (µM/mL)[4][5]
BenzothiopheneS4Candida albicans0.91 (µM/mL)[4][5]
Armed Thiophene7Candida albicans-[11]
Armed Thiophene8aCandida albicans-[11]
Armed Thiophene8bCandida albicans-[11]
Armed Thiophene10Candida albicans-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of the antimicrobial properties of thiophene derivatives.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[1][12]

Materials:

  • An α-cyano ester (e.g., ethyl cyanoacetate)

  • A ketone or aldehyde with an α-methylene group (e.g., cyclohexanone)

  • Elemental sulfur

  • A suitable base catalyst (e.g., diethylamine)

  • Ethanol (for recrystallization)

Procedure:

  • Combine the α-cyano ester and the ketone/aldehyde in a reaction vessel.

  • Add elemental sulfur to the mixture in a slight molar excess.

  • Introduce a catalytic amount of the base.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the 2-aminothiophene-3-carboxylate derivative often precipitates.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

Gewald_Synthesis_Workflow start Start: Reactants reactants α-cyano ester + Ketone/Aldehyde + Elemental Sulfur + Base Catalyst start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Reaction incomplete precipitation Product Precipitation monitoring->precipitation Reaction complete filtration Filtration precipitation->filtration purification Recrystallization (e.g., from Ethanol) filtration->purification product Pure 2-Aminothiophene Derivative purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is a standard and quantitative method to determine the MIC of a compound.[8][13]

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • Stock solutions of thiophene derivatives (usually in DMSO)

  • Standard antibiotic/antifungal as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • Culture bacterial/fungal strains on appropriate agar plates for 18-24 hours at 37°C.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).[1]

    • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.[1]

    • Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth with inoculum and the solvent used for dissolving the compounds).[1]

    • Incubate the plates at 37°C for 18-24 hours.[1]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial/Fungal Inoculum (5x10^5 CFU/mL) inoculate Inoculate 96-well plates (50µL compound + 50µL inoculum) inoculum->inoculate compounds Prepare Serial Dilutions of Thiophene Derivatives compounds->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic effects of a compound over time.[6][13]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Fresh broth medium

  • Thiophene derivative at various multiples of its MIC (e.g., 1x, 2x, 4x MIC)

  • Control culture (no compound)

  • Agar plates for colony counting

Procedure:

  • Experimental Setup:

    • Dilute a logarithmic phase bacterial culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[13]

    • Add the thiophene derivative at the desired concentrations (e.g., 2x MIC and 4x MIC).[6]

    • Include a growth control culture without the compound.

  • Sampling and Plating:

    • Incubate all cultures at 37°C with shaking.

    • At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[13]

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay_Workflow start Start: Log-phase Culture setup Dilute to 5x10^5 CFU/mL Add Thiophene Derivative (e.g., 1x, 2x, 4x MIC) start->setup incubation Incubate at 37°C with Shaking setup->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting analysis Plot log10 CFU/mL vs. Time counting->analysis end Determine Bactericidal/ Bacteriostatic Effect analysis->end

Caption: Workflow for a time-kill curve assay.

Potential Mechanisms of Action

Thiophene derivatives can exert their antimicrobial effects through various mechanisms. One of the proposed mechanisms is the disruption of the bacterial cell membrane.

Membrane Permeabilization

Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane.[6] This can be investigated using fluorescent dyes that can only enter cells with compromised membranes.

Membrane_Permeabilization_Pathway thiophene Thiophene Derivative interaction Interaction with Membrane Components thiophene->interaction membrane Bacterial Cell Membrane (Intact) disruption Membrane Disruption/ Pore Formation membrane->disruption causes interaction->membrane permeability Increased Membrane Permeability disruption->permeability influx Influx of Molecules (e.g., Fluorescent Dyes) permeability->influx efflux Efflux of Cellular Components permeability->efflux death Cell Death influx->death efflux->death

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The thiophene ring is a versatile framework present in numerous FDA-approved drugs, highlighting its significance in the development of novel therapeutic agents.[2] These compounds have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from thiophene precursors, with a focus on their potential applications in drug discovery.

I. Key Synthetic Methodologies

Several classical and modern synthetic methods are employed for the synthesis of functionalized thiophenes and their fused heterocyclic derivatives. Below are detailed protocols for some of the most robust and widely used reactions.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes, which are valuable intermediates for the synthesis of various bioactive molecules, including thieno[3,2-d]pyrimidines.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Materials:

    • Butan-2-one (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine or Triethylamine (catalytic amount, ~0.1-0.2 eq)

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with hotplate

    • Condenser

    • Buchner funnel and filter paper

  • Procedure:

    • To a stirred solution of butan-2-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of morpholine or triethylamine.

    • To this mixture, add elemental sulfur (1.1 eq) portion-wise.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the desired 2-aminothiophene derivative.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Gewald Synthesis Workflow reagents Butan-2-one + Ethyl Cyanoacetate + Sulfur + Morpholine reaction Reaction in Ethanol (50-60 °C, 2-4h) reagents->reaction Mixing precipitation Cooling and Precipitation reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration product Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate filtration->product

Workflow for the Gewald Synthesis of a 2-Aminothiophene.
Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[5][6] This method is particularly useful for preparing symmetrically and unsymmetrically substituted thiophenes.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

  • Materials:

    • Hexane-2,5-dione (1.0 eq)

    • Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)

    • Toluene or Dioxane (anhydrous)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Apparatus for distillation or column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve hexane-2,5-dione (1.0 eq) in anhydrous toluene.

    • Carefully add Lawesson's reagent or phosphorus pentasulfide (0.5 eq) to the solution. Caution: This reaction may be exothermic and can release toxic hydrogen sulfide gas. Perform this step in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (around 110 °C for toluene) and maintain for 2-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica gel to obtain pure 2,5-dimethylthiophene.

Paal-Knorr Synthesis Workflow reagents Hexane-2,5-dione + Lawesson's Reagent in Toluene reflux Reflux (2-6h) reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Distillation or Column Chromatography workup->purification product 2,5-Dimethylthiophene purification->product

General workflow for the Paal-Knorr thiophene synthesis.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, widely used to introduce aryl or heteroaryl substituents onto a thiophene ring.[7][8]

Experimental Protocol: Synthesis of 3-Phenylthiophene

  • Materials:

    • 3-Bromothiophene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene/Ethanol/Water or Dioxane/Water solvent mixture

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer with hotplate

    • Inert gas supply (Nitrogen or Argon)

    • Separatory funnel

  • Procedure:

    • To a Schlenk flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst.

    • Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

    • Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-phenylthiophene.

Suzuki-Miyaura Coupling Workflow reagents 3-Bromothiophene + Phenylboronic Acid + Pd Catalyst + Base reaction Inert Atmosphere Degassed Solvent (80-100 °C, 4-12h) reagents->reaction workup Extraction and Washing reaction->workup purification Column Chromatography workup->purification product 3-Phenylthiophene purification->product

Experimental workflow for the Suzuki-Miyaura coupling.

II. Quantitative Data: Anticancer Activity

Many novel heterocyclic compounds derived from thiophene precursors exhibit potent anticancer activity. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected thiophene derivatives against various human cancer cell lines.

Table 1: IC₅₀ Values of Thieno[3,2-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6e HeLa (Cervical)0.3[9]
6e HT-29 (Colon)1.0[9]
5 MCF-7 (Breast)7.30[10]
8 MCF-7 (Breast)4.13[10]
5 HepG-2 (Liver)5.3[10]
8 HepG-2 (Liver)3.3[10]

Table 2: IC₅₀ Values of Thiophene-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)Reference
14d VEGFR-2191.1A549 (Lung)-[11]
4c VEGFR-275HepG2 (Liver)3.02[12]
4c AKT4600PC-3 (Prostate)3.12[12]
3b VEGFR-2126HepG2 (Liver)3.11[12]
3b AKT6960PC-3 (Prostate)2.15[12]

III. Signaling Pathways in Cancer Targeted by Thiophene Derivatives

Novel thiophene-based heterocyclic compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Thiophene derivatives have been developed as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades such as the RAS/MEK/ERK pathway. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[11]

VEGFR-2 Inhibition Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates RAS RAS VEGFR2->RAS Phosphorylates Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many thiophene-based anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway.[13][14] These compounds can cause mitochondrial depolarization and the release of cytochrome c, which in turn activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3.[13] The activation of these proteases leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis and cell death.

Apoptosis Induction Pathway Thiophene Thiophene Derivative Mitochondrion Mitochondrion Thiophene->Mitochondrion Induces Depolarization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of the intrinsic apoptotic pathway by thiophene derivatives.
Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[15] Dysregulation of CDK activity is a hallmark of many cancers. Thieno[3,2-d]pyrimidines and other thiophene-based heterocycles have been identified as potent inhibitors of CDKs, such as CDK2 and CDK9.[1][9] By competing with ATP for the binding site on the CDK-cyclin complex, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (pRb). This leads to cell cycle arrest, typically at the G1/S or G2/M phase, and ultimately inhibits cancer cell proliferation.[16]

Mechanism of cell cycle arrest through CDK inhibition by thiophene derivatives.

References

Application Notes: Gewald Synthesis for Producing Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gewald three-component reaction is a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Since its discovery by Karl Gewald in 1966, it has become a cornerstone in heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and mild reaction conditions.[2][3][4] The resulting 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a crucial building block for a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6][7] This document provides detailed protocols, reaction data, and applications relevant to researchers in drug discovery and development.

Reaction Principle and Mechanism

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][8] The generally accepted mechanism proceeds through three main stages:[1][5]

  • Knoevenagel-Cope Condensation: A base, typically a secondary or tertiary amine like morpholine or triethylamine, catalyzes the condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1][9]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur activation and addition is complex but is facilitated by the basic medium.[10]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring. The final aromatization is the thermodynamic driving force for the reaction.[10][11]

Gewald_Mechanism Gewald Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel 1. Knoevenagel Condensation (Base) Nitrile α-Cyanoester / Malononitrile Nitrile->Knoevenagel 1. Knoevenagel Condensation (Base) Sulfur Sulfur (S8) SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct 2. Michael Addition Knoevenagel->SulfurAdduct 2. Michael Addition Cyclized Cyclized Intermediate SulfurAdduct->Cyclized 3. Cyclization Product 2-Aminothiophene Cyclized->Product 4. Tautomerization (Aromatization)

Caption: The mechanism of the Gewald three-component reaction.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[9]

Materials:

  • Carbonyl compound (ketone or aldehyde) (1.0 eq)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)

  • Elemental sulfur (1.2 eq)

  • Base (e.g., morpholine, triethylamine, or piperidine) (0.1-0.2 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable polar solvent such as ethanol or DMF (20-30 mL).[9]

  • Add the base (e.g., morpholine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Excessive heat can lead to side reactions.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.

  • Wash the crude product with water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.[9]

  • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.[9]

Protocol 2: Microwave-Assisted Gewald Synthesis (MAOS)

Microwave irradiation can significantly reduce reaction times (from hours to minutes) and often improves yields.[5][12][13]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine or morpholine) (1.0 mmol)

  • Solvent (e.g., DMF or ethanol) (3 mL)

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 5 mL microwave reaction vial, add the carbonyl compound (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[5]

  • Add the solvent (3 mL), seal the vial, and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 5-45 minutes).[12][13]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash with water (3 x 20 mL) and then with brine (20 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent system) to afford the pure product.[5]

Workflow General Experimental Workflow A 1. Reagent Combination (Ketone, Nitrile, Sulfur, Base, Solvent) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Work-up (Precipitation / Extraction) C->D Reaction Complete E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for the Gewald synthesis.

Data Presentation: Reaction Conditions & Yields

The Gewald reaction is highly versatile. The following tables summarize quantitative data for different catalytic systems.

Table 1: L-Proline Catalyzed Gewald Synthesis L-proline serves as a green, cost-effective, and efficient catalyst for the Gewald reaction under mild conditions.[14][15] Optimal conditions were found to be 10 mol% L-proline in DMF at 60°C.[14]

EntryCarbonyl CompoundActive NitrileProduct Yield (%)
1CyclohexanoneMalononitrile84
2CyclopentanoneMalononitrile81
3AcetoneMalononitrile56
4CyclohexanoneEthyl Cyanoacetate75
54-ChlorobenzaldehydeMalononitrile78
(Data sourced from Wang et al., Synlett, 2010)[14]

Table 2: Microwave-Assisted Gewald Synthesis with Pyrrolidine This method demonstrates a rapid and efficient protocol for synthesizing 2-aminothiophene derivatives with high yields in short reaction times.[13]

EntryCarbonyl CompoundActive NitrileTime (min)Product Yield (%)
1ButyraldehydeMethyl Cyanoacetate3095
2BenzaldehydeMethyl Cyanoacetate3078
3CyclohexanoneMethyl Cyanoacetate3085
4AcetophenoneMalononitrile3071
5ButyraldehydeMalononitrile3088
(Data sourced from He et al., Heterocycles, 2021)[13]

Table 3: Piperidinium Borate Catalyzed Gewald Synthesis Piperidinium borate has been shown to be a highly effective conjugate acid-base pair catalyst, enabling complete conversion in very short times.[16]

EntryCarbonyl CompoundActive NitrileTimeProduct Yield (%)
1CyclohexanoneMalononitrile25 min96
2CyclopentanoneMalononitrile30 min87
3AcetophenoneMalononitrile1 h80
4CyclohexanoneEthyl Cyanoacetate25 min96
54-NitrobenzaldehydeMalononitrile15 min87
(Data sourced from Ghorbani-Vaghei et al., Scientific Reports, 2023)[16]

Applications in Drug Development

The 2-aminothiophene scaffold is a key pharmacophore in a multitude of therapeutic agents due to its diverse biological activities.[6][17] Its derivatives have been extensively explored as:

  • Anticancer Agents: Many 2-aminothiophene derivatives, particularly fused thieno[2,3-d]pyrimidines, exhibit potent activity as kinase inhibitors (e.g., BCR-ABL, VEGFR-2, FLT3) and microtubule targeting agents.[18][19][20][21]

  • Antimicrobial Agents: The scaffold is present in compounds with significant antibacterial and antifungal properties.[7][22]

  • Anti-inflammatory Agents: Derivatives have shown promise as anti-inflammatory drugs, with some acting as serine protease inhibitors.[17][23]

  • CNS Agents: The structural motif is found in anxiolytic and anticonvulsant drugs.[6]

  • Receptor Modulators: Substituted 2-aminothiophenes can act as allosteric modulators for receptors like the A1-adenosine receptor.[7][23]

Applications Application of Gewald Synthesis in Drug Discovery cluster_apps Therapeutic Areas & Biological Targets A Gewald Synthesis B Substituted 2-Aminothiophenes A->B Produces C1 Anticancer (Kinase Inhibition) B->C1 Scaffold for C2 Antimicrobial B->C2 Scaffold for C3 Anti-inflammatory B->C3 Scaffold for C4 CNS Disorders B->C4 Scaffold for C5 Receptor Modulation B->C5 Scaffold for

Caption: Logical relationship of Gewald synthesis to drug discovery.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel condensation.Screen different bases (piperidine, morpholine); for challenging ketones, use a stronger base or a two-step procedure.[9]
Poor sulfur solubility or reactivity.Use a polar solvent (DMF, ethanol). Gently heat the reaction to 40-60°C.[9]
Steric hindrance from substrates.Employ microwave-assisted synthesis to overcome activation barriers. Consider a two-step protocol where the Knoevenagel intermediate is isolated first.[9]
Formation of Byproducts Unreacted starting materials.Increase reaction time, optimize temperature, or consider a more effective catalyst.[9]
Dimerization or polymerization.Adjust reactant concentrations or modify the rate of reagent addition.[9]
Purification Difficulties Oily crude product or inseparable mixture.For oils or solids resistant to recrystallization, use silica gel column chromatography with a suitable eluent system (e.g., hexanes/ethyl acetate).[9]
Presence of inorganic salts.Ensure the crude product is thoroughly washed with water before further purification steps.[9]

References

Troubleshooting & Optimization

Technical Support Center: 5-Ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 5-Ethylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound? A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography is better for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities I might encounter during purification? A2: Impurities can originate from unreacted starting materials, side-products from the synthesis, or degradation. Thiophene-containing compounds can be susceptible to oxidation and polymerization, which may result in colored impurities. If the synthesis involves esterification followed by hydrolysis, unreacted ester may also be present.

Q3: How do I choose a suitable solvent for the recrystallization of this compound? A3: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures. For carboxylic acids, solvents like water, ethanol, methanol, acetic acid, toluene, or mixtures such as toluene/petroleum ether can be effective.[1] It is highly recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or co-solvent system.[2]

Q4: My compound is streaking or smearing on the silica gel TLC plate. How can I fix this for column chromatography? A4: Smearing of carboxylic acids on silica gel is a common issue caused by the interaction of the acidic proton with the silica surface.[2] This leads to a mixture of protonated and deprotonated forms with different polarities. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This ensures the compound remains in its less polar, protonated form, resulting in sharper bands and better separation.

Q5: Can I use a stationary phase other than silica gel for column chromatography? A5: Yes. While silica gel is the most common stationary phase, neutral alumina can also be an effective alternative, particularly if your compound is sensitive to the acidic nature of silica gel.[2]

Q6: How can I assess the purity of my final product? A6: Purity is typically assessed using a combination of techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[2] The absence of impurity spots on a TLC plate, sharp and clean peaks in NMR and HPLC chromatograms, and a sharp melting point range close to the literature value indicate high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.[2]
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.[2] 2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[2]
Compound Won't Elute from Chromatography Column 1. The eluent is not polar enough. 2. The carboxylic acid is strongly interacting with the basic sites on the stationary phase.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).[2] 2. Add a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent to suppress ionization and reduce strong interactions.[2]
Poor Separation of Compound and Impurities on Column 1. The chosen eluent system has a polarity that is too high or too low. 2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[2] 2. Ensure the column is packed uniformly without air bubbles and the sample is loaded in a narrow band.

Quantitative Data

The following table provides an illustrative example of how to present purification data for this compound. The values are hypothetical and intended to demonstrate effective data structuring for method comparison.

Purification MethodSolvent/Eluent SystemCrude Loading (mg)Purified Yield (mg)Recovery (%)Purity (by HPLC, %)
Recrystallization Toluene100085085%98.5%
Recrystallization Ethanol/Water (3:1)100078078%99.1%
Column Chromatography Hexane:Ethyl Acetate (80:20) + 0.5% Acetic Acid50042585%99.5%
Column Chromatography Dichloromethane:Methanol (98:2) + 0.5% Acetic Acid50044088%99.2%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.[2] Test several solvents and co-solvent systems to find the best one.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid, adding the solvent in small portions.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, preheat a funnel and a new flask. Quickly filter the hot solution to remove the impurities. This step prevents the desired compound from crystallizing prematurely.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your compound from impurities. Add 0.5-1% acetic acid to the eluent to prevent streaking.[2] An ideal Rf value for the target compound is between 0.2 and 0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualizations

Purification_Workflow start Crude Product assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Impurities Present? assess_purity->decision recrystallize Recrystallization decision->recrystallize Minor Solid Impurities chromatography Column Chromatography decision->chromatography Multiple / Polar Impurities end_node Pure Product decision->end_node No (Purity > 99%) final_assess Assess Final Purity recrystallize->final_assess chromatography->final_assess final_assess->end_node

Caption: General workflow for selecting a purification method.

Troubleshooting_Chromatography start Problem: Poor Separation on Column check_rf Is Rf value 0.2 - 0.4 on TLC? start->check_rf optimize_eluent Optimize eluent system via TLC check_rf->optimize_eluent No check_streaking Is the spot streaking on TLC? check_rf->check_streaking Yes optimize_eluent->check_streaking add_acid Add 0.5-1% Acetic Acid to Eluent check_streaking->add_acid Yes check_loading Was column loading correct? check_streaking->check_loading No add_acid->check_loading repack_column Repack column & load sample in a narrow band check_loading->repack_column No solution Improved Separation check_loading->solution Yes repack_column->solution

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 5-Ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient synthetic route for this compound?

A1: A robust and frequently employed route involves a three-step sequence starting from a thiophene-3-carboxylic acid ester (e.g., methyl or ethyl ester). The sequence is as follows:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 5-position of the thiophene ring using acetyl chloride or acetic anhydride with a Lewis acid catalyst.

  • Ketone Reduction: Reduction of the 5-acetyl group to an ethyl group, typically via a Wolff-Kishner or Clemmensen reduction.

  • Ester Hydrolysis: Conversion of the ester to the final carboxylic acid product using a base like sodium hydroxide, followed by acidification.

Q2: What are the most common impurities I might encounter in this synthesis?

A2: Impurities can arise from each stage of the synthesis. Common impurities include:

  • Unreacted Starting Materials: Residual thiophene-3-carboxylic acid ester.

  • Unreacted Intermediates: 5-acetylthiophene-3-carboxylic acid ester from incomplete reduction.

  • Isomeric Byproducts: Small amounts of 2-acetyl-thiophene-3-carboxylic acid ester from the Friedel-Crafts reaction, as acylation of thiophene strongly favors the 2-position, though the 3-carboxy group directs to the 5-position.[1][2]

  • Over-acylation Products: Di-acylated thiophene derivatives, though less common as the acetyl group is deactivating.

  • Reduction Byproducts: Azine formation is a possible side reaction during the Wolff-Kishner reduction.[3]

  • Polymeric Materials: Harsh conditions, particularly with strong Lewis acids in the Friedel-Crafts step, can lead to thiophene ring opening and polymerization.[1]

Q3: How can I best purify the final product, this compound?

A3: A combination of techniques is often most effective. An initial work-up involving washing with a dilute base can remove unreacted acidic starting materials.[4] The primary methods for purification are:

  • Recrystallization: This is an excellent method for obtaining high-purity solid material, provided a suitable solvent or solvent system can be identified.

  • Column Chromatography: Silica gel chromatography is versatile for separating the target compound from isomers and other byproducts. To prevent streaking of the carboxylic acid on the silica, it is often beneficial to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[4]

Q4: My Friedel-Crafts acylation step is giving a low yield. What are the likely causes?

A4: Low yields in Friedel-Crafts acylations of thiophenes can be due to several factors:

  • Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) may be deactivated by moisture. Ensure all glassware is dry and use anhydrous solvents.[1]

  • Catalyst Complexation: The product ketone can form a complex with the Lewis acid, rendering it inactive. This is why stoichiometric amounts of the catalyst are often required.[1][5]

  • Sub-optimal Conditions: The reaction temperature may be too low, or the reaction time too short for complete conversion. Careful optimization of these parameters is crucial.[1]

Q5: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting the 5-acetyl group to an ethyl group?

A5: The choice depends on the stability of your substrate.

  • Wolff-Kishner Reduction uses hydrazine and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates that are sensitive to acidic conditions.[6][7]

  • Clemmensen Reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. This method is performed under strongly acidic conditions and is ideal for compounds stable in acid.[8][9] For the intermediate 5-acetylthiophene-3-carboxylic acid ester, both methods are generally applicable. However, the Wolff-Kishner reduction is often preferred for its reliability with aromatic ketones.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Friedel-Crafts Acylation 1. Deactivated Lewis acid catalyst (moisture).2. Insufficient catalyst loading.3. Reaction temperature too low or time too short.1. Ensure all reagents, solvents, and glassware are anhydrous.2. Gradually increase the molar ratio of the Lewis acid to the acylating agent (e.g., 1.1 to 1.5 equivalents).[1]3. Carefully increase the reaction temperature and monitor the reaction progress by TLC.
Formation of Multiple Products in Acylation 1. Isomer formation (acylation at other positions).2. Over-acylation.3. Ring opening/polymerization due to harsh conditions.1. Use milder reaction conditions (lower temperature, less reactive Lewis acid like SnCl₄).[6]2. Use a stoichiometric amount of the acylating agent.3. Avoid excessively high temperatures and overly strong Lewis acids.
Incomplete Reduction of the Ketone 1. Insufficient reaction time or temperature.2. Poor quality of reducing agent (e.g., old hydrazine hydrate).1. Ensure the reaction is heated to the required temperature for a sufficient duration (monitor by TLC).2. Use fresh reagents. For Wolff-Kishner, ensure anhydrous conditions for the final, high-temperature step.
Product Streaking on TLC Plate During Purification The carboxylic acid is interacting with the silica gel.Add 0.5-1% acetic or formic acid to the eluent to suppress the deprotonation of the carboxylic acid, leading to sharper spots.[4]
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent.2. Too much solvent was used.1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Summary of Potential Impurities

ImpuritySourceTypical Identification Method
Thiophene-3-carboxylic acid esterUnreacted starting materialGC-MS, ¹H NMR
5-acetylthiophene-3-carboxylic acid esterIncomplete reductionHPLC, ¹H NMR, IR (strong C=O stretch)
2-acetylthiophene-3-carboxylic acid esterIsomeric byproduct of acylationHPLC, ¹H NMR (different chemical shifts for thiophene protons)
5,5'-(hydrazine-1,2-diylidene)bis(...) esterAzine byproduct from Wolff-KishnerLC-MS, ¹H NMR
Polymeric thiophene materialsSide reaction in acylationInsoluble, characterized by broad NMR signals

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Ethyl Thiophene-3-carboxylate

  • Materials: Ethyl thiophene-3-carboxylate, acetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl thiophene-3-carboxylate (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.

    • Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 5-acetylthiophene-3-carboxylate.

Protocol 2: Wolff-Kishner Reduction of Ethyl 5-acetylthiophene-3-carboxylate

  • Materials: Ethyl 5-acetylthiophene-3-carboxylate, hydrazine hydrate (85%), potassium hydroxide (KOH), diethylene glycol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the crude ethyl 5-acetylthiophene-3-carboxylate (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).

    • Heat the mixture to 120-130 °C for 1 hour.

    • Increase the temperature to distill off water and excess hydrazine.

    • Cool the mixture slightly and add solid KOH pellets (4-5 equivalents).

    • Heat the mixture to 190-200 °C and maintain at this temperature for 3-4 hours, until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain crude ethyl 5-ethylthiophene-3-carboxylate.

Protocol 3: Hydrolysis of Ethyl 5-ethylthiophene-3-carboxylate

  • Materials: Crude ethyl 5-ethylthiophene-3-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude ester (1 equivalent) in a mixture of ethanol and water.

    • Add NaOH (2-3 equivalents) and heat the mixture to reflux until the reaction is complete (monitor by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway Start Ethyl Thiophene-3-carboxylate Intermediate1 Ethyl 5-acetylthiophene-3-carboxylate Start->Intermediate1 1. Friedel-Crafts Acylation (AcCl, AlCl3) Intermediate2 Ethyl 5-ethylthiophene-3-carboxylate Intermediate1->Intermediate2 2. Wolff-Kishner Reduction (H2NNH2, KOH) End_Product This compound Intermediate2->End_Product 3. Hydrolysis (NaOH, then H+)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_acylation Friedel-Crafts Acylation cluster_reduction Wolff-Kishner Reduction Start Ethyl Thiophene-3-carboxylate Main_Product Ethyl 5-acetylthiophene-3-carboxylate Start->Main_Product Main Reaction Impurity1 Isomeric Impurity (2-acetyl) Start->Impurity1 Side Reaction (Minor) Impurity2 Polymeric Byproducts Start->Impurity2 Side Reaction (Harsh Conditions) Main_Product_Reduction Ethyl 5-ethylthiophene-3-carboxylate Main_Product->Main_Product_Reduction Main Reaction Impurity3 Unreacted Ketone Main_Product->Impurity3 Incomplete Reaction Impurity4 Azine Formation Main_Product->Impurity4 Side Reaction

Caption: Formation of common impurities during synthesis.

Purification_Workflow Crude Crude this compound Acidification Acidification & Precipitation Crude->Acidification Filtration1 Vacuum Filtration Acidification->Filtration1 Drying1 Drying Filtration1->Drying1 Purification_Choice Purity Check (TLC/HPLC) Drying1->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Needed Column Column Chromatography (Silica, eluent + 0.5% AcOH) Purification_Choice->Column Isomers Present Final_Product Pure Product Purification_Choice->Final_Product Sufficiently Pure Recrystallization->Final_Product Column->Final_Product

Caption: General workflow for purification and isolation.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Ethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-3-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, derivatization, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategies. A common method involves a multi-step sequence starting from a pre-functionalized thiophene ring. One plausible route begins with the Gewald synthesis to create a 2-aminothiophene, which can then be further modified. Another approach involves the functionalization of a pre-existing thiophene-3-carboxylate. For instance, a vinyl group can be introduced and subsequently hydrogenated to form the ethyl group, followed by hydrolysis of the ester to the carboxylic acid.[1]

Q2: I am having trouble with the initial synthesis of the thiophene ring. What are some common pitfalls in the Gewald synthesis?

A2: Low yields in the Gewald synthesis of 2-aminothiophenes often stem from issues with the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[2] It is crucial to ensure the quality of your starting materials, as impurities can hinder this first step. The choice of base and solvent is also critical and often needs to be optimized for specific substrates. Common side reactions include the formation of polysulfides, which can be minimized by controlling the reaction temperature and stoichiometry of elemental sulfur.[3][4]

Q3: How can I improve the yield of my esterification or amidation reactions with this compound?

A3: For esterification, particularly with sterically hindered alcohols, using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be effective.[5] To drive the reaction to completion, it may be necessary to remove water using a Dean-Stark apparatus or molecular sieves. For amidation, a variety of coupling reagents can be employed, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve yields, especially with less reactive amines.[6][7]

Q4: I am observing multiple spots on my TLC during the purification of a this compound derivative. What are the likely impurities?

A4: Common impurities can include unreacted starting materials (the carboxylic acid or the alcohol/amine), residual coupling agents, and byproducts from side reactions.[8] In the case of amide synthesis, diacylation can be a side product. For reactions involving organometallic reagents, side products from protonolysis or metal-halogen exchange can also be present. A thorough aqueous work-up is crucial to remove many of these impurities before column chromatography or recrystallization.[8]

Q5: What is the best method for purifying this compound and its derivatives?

A5: The choice of purification method depends on the physical properties of your compound and the nature of the impurities. For solid derivatives, recrystallization is often an effective method for achieving high purity.[8] Suitable solvents for recrystallization of thiophene carboxylic acid derivatives can include ethanol, methanol, or aqueous acetic acid.[9] For oily or complex mixtures, silica gel column chromatography is the preferred method. A solvent system with a small amount of acetic acid (0.1-1%) can help to reduce streaking of carboxylic acids on the silica gel.[8]

Troubleshooting Guides

Low Yield in the Synthesis of this compound Derivatives
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material in Gewald synthesis Incomplete Knoevenagel condensation.Ensure high purity of ketone/aldehyde and active methylene nitrile. Optimize base and solvent system.[2]
Poor quality of elemental sulfur.Use freshly ground, high-purity sulfur.
Low yield in esterification Reaction equilibrium not favoring product formation.Use a large excess of the alcohol or remove water using a Dean-Stark trap or molecular sieves.
Steric hindrance from the thiophene ring or the alcohol.Use a more potent coupling agent like DCC/DMAP. Consider conversion to the acid chloride followed by reaction with the alcohol.[5][10]
Low yield in amidation Incomplete activation of the carboxylic acid.Use an appropriate coupling agent such as EDC/HOBt or HATU. Optimize the reaction time and temperature.[6]
Low nucleophilicity of the amine.Use a stronger base or a more activating coupling reagent. Consider using a more polar solvent to improve solubility and reaction rates.
Side product formation in Suzuki coupling Protodeboronation of the boronic acid.Use a stable boronic acid derivative like a pinacol ester. Ensure anhydrous conditions if possible.[11]
Homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain an inert atmosphere to minimize the presence of oxygen.[12]
Challenges in Purification
Symptom Possible Cause Suggested Solution
Streaking on TLC plate The compound is a carboxylic acid.Add a small amount of acetic acid (0.1-1%) to the eluent to suppress deprotonation on the silica gel.
Compound decomposes on silica gel The thiophene derivative is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina.[8]
Difficulty in separating regioisomers Regioisomers have very similar polarities.Use a long, narrow chromatography column to increase the number of theoretical plates. Employ a shallow solvent gradient during elution.[8]
Oiling out during recrystallization The compound is melting before it dissolves or is precipitating as an oil.Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent at room temperature, then slowly add a "poor" solvent until turbidity is observed, and then cool slowly.[8]
Low recovery after recrystallization The compound has significant solubility in the cold recrystallization solvent.Use a minimal amount of hot solvent to dissolve the compound. Wash the collected crystals with a very small amount of ice-cold solvent.

Experimental Protocols

Synthesis of Ethyl 5-Ethylthiophene-3-carboxylate (Illustrative Route)

This protocol is a hypothetical route based on related literature procedures and may require optimization.

  • Step 1: Synthesis of Ethyl 4-vinylthiophene-3-carboxylate via Molander Reaction.

    • To a solution of ethyl 4-bromothiophene-3-carboxylate in a suitable solvent (e.g., a mixture of toluene and water), add potassium vinyltrifluoroborate, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., Na2CO3).

    • Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling, perform an aqueous work-up and purify the product by column chromatography.

  • Step 2: Hydrogenation to Ethyl 5-ethylthiophene-3-carboxylate.

    • Dissolve the ethyl 4-vinylthiophene-3-carboxylate from the previous step in a suitable solvent like ethanol.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter off the catalyst and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the ethyl 5-ethylthiophene-3-carboxylate in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.[9]

    • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]

General Protocol for Amidation using EDC/HOBt
  • Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Starting Materials step1 Synthesis of 5-Ethylthiophene-3-carboxylate (e.g., via Gewald or Cross-Coupling) start->step1 step2 Hydrolysis of Ester step1->step2 product This compound step2->product deriv1 Esterification product->deriv1 deriv2 Amidation product->deriv2 prod_ester Ester Derivatives deriv1->prod_ester prod_amide Amide Derivatives deriv2->prod_amide

Caption: General workflow for the synthesis and derivatization of this compound.

troubleshooting_logic start Low Reaction Yield? check_sm Check Starting Material Purity start->check_sm Yes optimize_cond Optimize Reaction Conditions (Temp, Time) check_sm->optimize_cond change_reagents Change Catalyst/ Coupling Agent optimize_cond->change_reagents side_reactions Investigate Side Reactions (TLC/MS) change_reagents->side_reactions purification_issue Product Lost During Purification? side_reactions->purification_issue solution Improved Yield purification_issue->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 5-Ethylthiophene-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of reactions, including:

  • Esterification: To produce various ester derivatives.

  • Amidation: To form amides by reacting with primary or secondary amines.

  • Halogenation: To introduce halogen atoms onto the thiophene ring.

  • Decarboxylation: Removal of the carboxylic acid group, although this often occurs as an unwanted side reaction.

Q2: What are the potential impurities in commercially available this compound?

A2: Impurities can arise from the synthetic route used for its preparation. A plausible synthesis involves the acylation of 2-ethylthiophene followed by oxidation. Potential impurities could include unreacted starting materials like 2-ethylthiophene, the intermediate ketone, or regioisomers formed during acylation.

Q3: How can I purify the crude product of my reaction involving this compound?

A3: Standard purification techniques are typically effective. These include:

  • Recrystallization: Effective for removing minor impurities from solid products.

  • Column Chromatography: Useful for separating the desired product from byproducts with different polarities. For carboxylic acids, which can streak on silica gel, it is often beneficial to add a small amount of a volatile acid like acetic acid to the eluent.

  • Aqueous Workup: An acidic or basic wash can help remove unreacted starting materials or certain byproducts.

Troubleshooting Guides

Esterification Reactions

Issue: Low yield in DCC/DMAP mediated esterification.

Possible Cause: A common side reaction in DCC-mediated esterifications is the formation of a stable N-acylurea byproduct. This occurs when the activated carboxylic acid (the O-acylisourea intermediate) rearranges before the alcohol can react, especially with sterically hindered alcohols.

Recommended Solutions:

  • Optimize Reaction Conditions: Keep the reaction temperature low (0 °C to room temperature) to minimize the rate of the rearrangement.

  • Order of Addition: Add the DCC to a mixture of the carboxylic acid, alcohol, and DMAP.

  • Alternative Coupling Agents: Consider using alternative coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct that is easier to remove during workup.

Key Byproducts in Esterification:

ByproductFormation PathwayPurification Strategy
Dicyclohexylurea (DCU)Inevitable byproduct from the reaction of DCC with the carboxylic acid.Insoluble in many organic solvents. Can often be removed by filtration.
N-AcylureaRearrangement of the O-acylisourea intermediate, especially with sterically hindered alcohols or prolonged reaction times.Can be difficult to separate from the desired ester. Column chromatography is often required.
Unreacted Starting MaterialIncomplete reaction.Can be removed by an aqueous basic wash (for the carboxylic acid) or column chromatography.
Amidation Reactions

Issue: No amide formation or very low yield.

Possible Cause 1: Inactivation of the amine. If the reaction is run under acidic conditions without a base, the amine nucleophile can be protonated to form an ammonium salt, which is not nucleophilic.

Recommended Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acid and ensure the amine remains in its free, nucleophilic form.

Possible Cause 2: Poor activation of the carboxylic acid. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient.

Recommended Solution: Activate the carboxylic acid first. A common method is to convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive towards amines.

Troubleshooting Amidation Flowchart:

AmidationTroubleshooting Start Low/No Amide Yield Check_Base Was a non-nucleophilic base added? Start->Check_Base Add_Base Add Et3N or DIPEA Check_Base->Add_Base No Check_Activation Was the carboxylic acid activated? Check_Base->Check_Activation Yes Success Improved Yield Add_Base->Success Activate_Acid Convert to acid chloride (e.g., with SOCl2) Check_Activation->Activate_Acid No Check_Conditions Review reaction temperature and time Check_Activation->Check_Conditions Yes Activate_Acid->Success Check_Conditions->Success

Caption: Troubleshooting workflow for amidation reactions.

Halogenation Reactions

Issue: Formation of a decarboxylated byproduct.

Possible Cause: Halogenation of thiophene rings, particularly bromination, can be highly exothermic and proceed under harsh conditions. This can lead to a competing decarboxylation reaction, resulting in the formation of a halogenated ethylthiophene.

Recommended Solutions:

  • Milder Halogenating Agents: Use less reactive halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), instead of elemental bromine or chlorine.

  • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) to minimize the rate of decarboxylation.

  • Solvent Choice: Use an inert solvent.

Potential Halogenation Byproducts:

ByproductFormation Pathway
2-Ethyl-X-halothiophene (X = position)Decarboxylation followed by or concurrent with halogenation.
Di-halogenated productsOver-halogenation of the thiophene ring.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes the esterification using DCC and DMAP.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours (monitor by TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Esterification Workflow Diagram:

EsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Reactants (Acid, Alcohol, DMAP) in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution B->C D Stir at 0 °C, then RT C->D E Filter DCU D->E F Wash with HCl E->F G Wash with NaHCO3 F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography (if necessary) I->J

Caption: General workflow for Steglich esterification.

Protocol 2: Amidation via Acid Chloride

This protocol involves the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Primary or secondary amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: Step 1: Formation of the Acid Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is often used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Amidation Signaling Pathway Diagram:

AmidationPathway Acid This compound AcidChloride 5-Ethylthiophene-3-carbonyl chloride Acid->AcidChloride Activation SOCl2 SOCl2 Amide N,N-R1,R2-5-ethylthiophene-3-carboxamide AcidChloride->Amide Nucleophilic Acyl Substitution Amine R1R2NH / Et3N Amine->Amide

Caption: Signaling pathway for two-step amidation.

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of substituted thiophenes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and solutions.

Gewald Synthesis

Q1: My Gewald reaction is not proceeding, or the yield of my 2-aminothiophene is very low. What are the most critical initial steps to check?

A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur. Here’s a systematic approach to troubleshoot:

  • Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger or different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[2]

  • Water Removal: The condensation step produces water, which can inhibit the reaction.[2] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically.

Q2: I am observing the formation of byproducts and have difficulty isolating my desired 2-aminothiophene. What are common byproducts and how can I mitigate them?

A2: Common byproducts in the Gewald synthesis include unreacted starting materials, the intermediate from the Knoevenagel condensation, and polymers.[2]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time or optimizing the temperature.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[2] To avoid this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]

Paal-Knorr Thiophene Synthesis

Q1: My Paal-Knorr synthesis is resulting in a low yield. What are the key factors to consider?

A1: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.[3][4] Low yields can often be attributed to the following:

  • Sulfurizing Agent: Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent act as both sulfurizing and dehydrating agents.[3][5] The quality and reactivity of these reagents are crucial. Ensure they are handled under anhydrous conditions.

  • Reaction Conditions: The reaction often requires heating, and prolonged exposure to harsh acidic conditions can degrade sensitive functional groups.[6] Microwave-assisted synthesis can sometimes provide milder conditions and improve yields.[3]

  • Side Reactions: The formation of furan byproducts can occur, although it is generally not the predominant pathway.[3][7] The reaction mechanism is not fully elucidated, and bis-thioketone intermediates are thought to be involved.[3]

Q2: Are there any safety concerns with the Paal-Knorr synthesis?

A2: Yes, a significant safety concern is the formation of toxic hydrogen sulfide (H₂S) gas as a byproduct, regardless of the sulfur source used.[3] All manipulations should be performed in a well-ventilated fume hood.

Fiesselmann Thiophene Synthesis

Q1: I am attempting a Fiesselmann synthesis to obtain a 3-hydroxy-2-thiophenecarboxylic acid derivative, but the reaction is not working as expected. What could be the issue?

A1: The Fiesselmann synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[8] Key troubleshooting points include:

  • Base-Promoted Condensation: The reaction is a base-promoted condensation.[9] After deprotonation, the thioglycolic acid ester attacks the triple bond of the alkyne.[8] Ensure your base is strong enough and used in the correct stoichiometry.

  • Reaction Mechanism: The mechanism involves a second addition to the resulting double bond, followed by cyclization and elimination steps.[8] The reaction conditions must favor these subsequent steps.

  • Substrate Compatibility: While versatile, the reaction may have limitations with certain substrates. For instance, electron-rich arylmethyl thiols have been reported to be unsuccessful in some variations.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted thiophenes?

A1: The synthesis of substituted thiophenes can be broadly categorized into two main approaches:

  • Ring Construction: Building the thiophene ring from acyclic precursors with the desired substituents already in place.[10] Key methods include:

    • Paal-Knorr Thiophene Synthesis (1884): The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide.[3][10]

    • Gewald Aminothiophene Synthesis: A multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form 2-aminothiophenes.[4][5]

    • Fiesselmann Thiophene Synthesis: The condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[7][8]

  • Substitution on a Pre-formed Ring: Functionalizing a pre-existing thiophene ring through electrophilic substitution or metal-catalyzed cross-coupling reactions.[10]

Q2: I am struggling with the regioselectivity of electrophilic substitution on my substituted thiophene. What factors influence the outcome?

A2: Regioselectivity in electrophilic substitution on thiophenes is a common challenge.

  • Unsubstituted Thiophene: Electrophilic attack preferentially occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions.[4][11] This is due to the greater number of resonance structures that can be drawn for the intermediate formed upon attack at the 2-position, leading to a more stable intermediate.[12]

  • 3-Substituted Thiophenes: In the case of 3-substituted thiophenes, both the C2 and C5 positions are activated for electrophilic attack, and achieving high regioselectivity can be difficult. The outcome is influenced by a combination of the electronic and steric effects of the substituent.[11]

Q3: What are some common methods for the purification of substituted thiophenes?

A3: The purification of substituted thiophenes depends on their physical properties.

  • Recrystallization: This is often the most effective method for purifying solid thiophene derivatives. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system.[2]

  • Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[2]

  • Distillation: For liquid thiophenes, vacuum distillation can be an effective purification method.[10]

Q4: My purified thiophene aldehyde darkens over time. What is the cause, and how can I prevent it?

A4: The darkening of thiophene aldehydes upon standing is likely due to oxidation or polymerization. To prevent this, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark at a low temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of a Palladium-Catalyzed Carbonylative Cyclization

EntryCatalyst Loading (mol%)Pressure (atm)Time (h)Yield (%)
12.512445
2512478
3521285
41012482

This table summarizes the effect of varying reaction parameters on the product yield for the synthesis of a substituted benzothiophene, providing insights into optimizing reaction conditions.[13]

Experimental Protocols

General Protocol for Rieche Formylation of a Substituted Thiophene

This protocol describes a general procedure for the formylation of a substituted thiophene using dichloromethyl methyl ether and a Lewis acid.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.

  • Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous drying agent, and purify the product using column chromatography or distillation.[11]

Visualizations

Troubleshooting_Workflow start Low Yield in Gewald Synthesis check_materials Verify Starting Material Quality and Stoichiometry start->check_materials optimize_condensation Optimize Knoevenagel Condensation check_materials->optimize_condensation Materials OK screen_bases Screen Different Bases (e.g., piperidine, morpholine) optimize_condensation->screen_bases remove_water Use Dehydrating Agent or Dean-Stark Apparatus optimize_condensation->remove_water optimize_cyclization Optimize Sulfur Addition and Cyclization adjust_temp Optimize Temperature optimize_cyclization->adjust_temp screen_bases->optimize_cyclization remove_water->optimize_cyclization alternative_protocol Consider Alternative Protocol (e.g., two-step synthesis) adjust_temp->alternative_protocol Still Low Yield end Improved Yield adjust_temp->end Yield Improved alternative_protocol->end

Caption: A troubleshooting workflow for addressing low yields in the Gewald synthesis of 2-aminothiophenes.

Side_Reactions Thiophene Substituted Thiophene DesiredProduct Desired Product Thiophene->DesiredProduct Desired Reaction SideProduct1 Over-reaction/ Multiple Substitution Thiophene->SideProduct1 Harsh Conditions SideProduct2 Ring Opening/ Decomposition Thiophene->SideProduct2 Strong Acids/Oxidants SideProduct3 Polymerization Thiophene->SideProduct3 Acid Catalysis SideProduct4 Chlorination (Vilsmeier-Haack) Thiophene->SideProduct4 High Temperature

Caption: Common side reactions encountered during the synthesis and functionalization of substituted thiophenes.

Synthetic_Route_Decision_Tree start Desired Thiophene Substitution Pattern? aminothiophene 2-Aminothiophene start->aminothiophene Amino Group at C2 hydroxythiophene 3-Hydroxy-2-Carboxylic Acid Derivative start->hydroxythiophene Hydroxy at C3, Ester at C2 alkyl_aryl_thiophene Alkyl/Aryl Substituted start->alkyl_aryl_thiophene Specific Alkyl/Aryl Pattern functionalization Functionalization of Pre-formed Thiophene start->functionalization Introduction of a new group gewald Gewald Synthesis aminothiophene->gewald fiesselmann Fiesselmann Synthesis hydroxythiophene->fiesselmann paal_knorr Paal-Knorr Synthesis alkyl_aryl_thiophene->paal_knorr cross_coupling Cross-Coupling Reactions functionalization->cross_coupling

Caption: A decision tree to guide the selection of a synthetic route based on the desired thiophene substitution pattern.

References

Technical Support Center: Thiophene Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiophene carboxylation reactions for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for thiophene carboxylation?

A1: The primary methods for thiophene carboxylation include direct C-H carboxylation using carbon dioxide (CO2) and a suitable catalyst or base, and palladium-catalyzed carboxylation. Direct carboxylation often employs alkali carbonates, such as cesium carbonate (Cs2CO3), sometimes in combination with carboxylate salts which can have a synergistic effect.[1][2] Palladium-catalyzed methods offer an alternative route, particularly for specific substrates.[3]

Q2: I am observing very low or no product yield. What are the initial checks I should perform?

A2: For low or no yield, systematically verify the following:

  • Reagent Purity: Ensure all reagents, especially the thiophene substrate and any bases or catalysts, are of high purity and anhydrous where required. Impurities can poison catalysts or lead to unwanted side reactions.

  • Inert Atmosphere: Many carboxylation reactions are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. In some base-mediated systems, yields increase with temperature up to a certain point (e.g., 300 °C), after which product decomposition can occur.[1][5]

  • CO2 Pressure: The pressure of CO2 can significantly impact the reaction yield. For instance, in some cesium carbonate systems, the yield increases as CO2 pressure is raised from 2 to 8 bar, but then decreases at higher pressures.[1][6]

Q3: My reaction is producing a mixture of mono- and di-carboxylated products. How can I improve selectivity for the mono-carboxylated product?

A3: The formation of di-carboxylated products is a common side reaction. To favor mono-carboxylation:

  • Control Reaction Temperature: Higher temperatures (e.g., above 220 °C in some cesium salt systems) can favor the formation of the di-carboxylate product.[1][5] Operating at a lower temperature may increase selectivity for the mono-carboxylated product.

  • Limit Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction once a significant amount of the desired mono-carboxylated product has formed can prevent further carboxylation.

  • Stoichiometry of Reagents: Adjusting the stoichiometry of the limiting reagent can also influence selectivity.

Q4: What is the role of the base in direct thiophene carboxylation, and how does its strength affect the yield?

A4: In direct C-H carboxylation, the base is crucial for deprotonating the thiophene ring, which is a key step in the reaction mechanism.[1][7] The strength of the base directly impacts the reaction's success. Generally, a stronger base leads to a better reaction outcome. For example, in systems using mixed carbonate and carboxylate salts, cesium pivalate, being a stronger base, has been shown to be more effective than other carboxylates like cesium acetate.[1][5] Similarly, cesium carbonate is more effective than the less basic potassium carbonate.[1]

Q5: Are there any known issues with product decomposition?

A5: Yes, thermal decomposition of the carboxylated products can occur, especially at elevated temperatures. For instance, in certain solvent-free carbonate/carboxylate systems, a decrease in yield is observed at temperatures exceeding 300 °C, which is attributed to the thermal decomposition of the carboxylate products and the salt mixture.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective C-H bond activationThe basicity of the reaction medium may be too low. Consider using a stronger base system, such as cesium carbonate, or a combination of a carbonate and a more alkaline carboxylate like cesium pivalate.[1][5]
Suboptimal CO2 pressureThe CO2 pressure is a critical parameter. The optimal pressure can vary depending on the specific reaction conditions. It is recommended to perform small-scale experiments to screen for the optimal CO2 pressure. For some systems, this may be around 8 bar.[1][6]
Incorrect reaction temperatureThe reaction temperature may be too low for efficient carboxylation or too high, leading to product decomposition. The optimal temperature needs to be determined experimentally. For direct carboxylation with cesium salts, temperatures around 300 °C have been reported to give maximum yields.[1][5]
Catalyst deactivation (for palladium-catalyzed reactions)The palladium catalyst can be prone to thermal decomposition into inactive palladium black. Using a CO/CO2 binary gas system has been shown to suppress this decomposition and improve catalyst durability.[3][8]
Formation of Byproducts Di-carboxylationAs mentioned in the FAQs, higher temperatures and longer reaction times can favor the formation of thiophene-2,5-dicarboxylate.[1][5] Carefully controlling these parameters can improve selectivity for the mono-carboxylated product.
Thermal decompositionIf the reaction is run at excessively high temperatures, the desired carboxylated product can decompose.[1] It is crucial to identify the optimal temperature that balances reaction rate and product stability.
Poor Reproducibility Inconsistent reagent quality or reaction setupEnsure that all reagents are of consistent purity and that the reaction setup, including the inert atmosphere and temperature control, is standardized for each experiment.[4]

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Thiophene Carboxylation Yield

Temperature (°C)Product(s)Yield (%)Reference
200Thiophene-2-carboxylate-[1][5]
>220Thiophene-2-carboxylate & Thiophene-2,5-dicarboxylate-[1][5]
300Thiophene-2-carboxylate & Thiophene-2,5-dicarboxylate4.98[1][5]
>300Decreased yield due to thermal decomposition<4.98[1]

Table 2: Effect of CO2 Pressure on Thiophene Carboxylation Yield

CO2 Pressure (bar)Relative YieldReference
2Increasing[1][6]
8Optimal[1][6]
>8Decreasing[1][6]

Table 3: Effect of Base System on Thiophene Carboxylation Yield

Base SystemRelative EffectivenessReference
Cesium PivalateMost Effective[1][5]
Cesium AcetateLess Effective[1]
Potassium CarbonateLess Effective than Cesium Carbonate[1]

Experimental Protocols

Protocol 1: Direct Carboxylation of Thiophene using a Cesium Carbonate/Pivalate System

This protocol is based on the direct carboxylation of thiophene in a solvent-free medium.[1]

Materials:

  • Thiophene

  • Cesium Carbonate (Cs2CO3)

  • Cesium Pivalate (CsOPiv)

  • High-pressure autoclave reactor

Procedure:

  • In a typical experiment, a mixture of cesium carbonate and cesium pivalate is placed in the autoclave. A specific ratio (e.g., 40% carbonate) has been found to be optimal.[1]

  • Add the desired amount of thiophene (e.g., 10 mmol has been identified as optimal in some studies).[1]

  • Seal the autoclave and purge with CO2 gas to remove air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 8 bar).[1][6]

  • Heat the reactor to the optimal temperature (e.g., 300 °C) with stirring.[1][5]

  • Maintain the reaction at this temperature for the desired duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO2.

  • The product mixture can then be worked up to isolate the thiophene carboxylic acids.

Protocol 2: Palladium-Catalyzed Direct Carbonylation of Thiophene

This protocol is based on a palladium-catalyzed approach using a CO/CO2 binary gas system.[3][8]

Materials:

  • Thiophene derivative

  • Palladium(II) acetate (Pd(OAc)2)

  • p-Benzoquinone (p-BQ) as an oxidant

  • Acetic acid (AcOH) as the solvent

  • High-pressure autoclave reactor

  • CO/CO2 gas mixture

Procedure:

  • To a high-pressure autoclave, add the thiophene substrate, palladium(II) acetate (e.g., 1 mol%), and p-benzoquinone in acetic acid.

  • Seal the autoclave and purge with the CO/CO2 gas mixture.

  • Pressurize the reactor with the CO/CO2 binary gas (e.g., a specific partial pressure for each gas). The presence of CO2 helps to stabilize the palladium catalyst.[3][8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the gas mixture.

  • The product can be isolated from the reaction mixture using standard workup and purification procedures.

Visualizations

Troubleshooting_Workflow start Low Yield in Thiophene Carboxylation check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reagents Assess Reagent Purity & Inert Atmosphere start->check_reagents optimize_base Optimize Base System (e.g., stronger base) check_conditions->optimize_base Suboptimal Base optimize_pressure Screen CO2 Pressure check_conditions->optimize_pressure Incorrect Pressure optimize_temp Determine Optimal Temperature check_conditions->optimize_temp Incorrect Temp purify_reagents Purify Reagents & Ensure Dry Solvents check_reagents->purify_reagents Impure improve_inert Improve Inert Atmosphere Technique check_reagents->improve_inert Moisture/Air success Improved Yield optimize_base->success optimize_pressure->success optimize_temp->success purify_reagents->success improve_inert->success

Caption: A troubleshooting workflow for addressing low yields in thiophene carboxylation reactions.

Experimental_Workflow start Start setup Reaction Setup (Autoclave, Reagents) start->setup purge Purge with Inert Gas/CO2 setup->purge pressurize Pressurize with CO2 purge->pressurize heat Heat to Reaction Temperature pressurize->heat react Reaction Period heat->react cool Cool to Room Temperature react->cool workup Workup and Purification cool->workup product Isolated Product workup->product

Caption: A generalized experimental workflow for thiophene carboxylation in an autoclave.

References

Technical Support Center: Thiophene Carboxylic Acid Synthesis Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up and purification procedures for thiophene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiophene carboxylic acids?

A1: The most effective and widely used methods for purifying thiophene carboxylic acids are recrystallization and column chromatography. Recrystallization is particularly useful for obtaining high-purity solid compounds, while column chromatography is highly versatile for separating complex mixtures and isolating the target compound from byproducts with similar polarities.[1] The choice between these methods depends on the physical state of the product (solid vs. oil), the nature of the impurities, and the scale of the reaction.

Q2: What are the typical impurities encountered in thiophene carboxylic acid synthesis?

A2: Common impurities include unreacted starting materials such as the parent thiophene and any reagents used for carboxylation (e.g., organolithium reagents, Grignard reagents). Side products can also be present, such as bithiophene from Wurtz-type coupling if a Grignard-based route is used.[1] Additionally, regioisomers of the desired carboxylic acid can be challenging to separate due to their similar chemical properties.

Q3: How can I remove unreacted starting materials before final purification?

A3: A liquid-liquid extraction work-up is highly effective. After quenching the reaction, the crude mixture can be dissolved in an organic solvent and washed with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the thiophene carboxylic acid into its water-soluble salt. This aqueous layer can then be separated, washed with an organic solvent to remove neutral organic impurities, and finally acidified to precipitate the pure carboxylic acid.[1]

Q4: My thiophene carboxylic acid derivative appears to be degrading on a silica gel column. What should I do?

A4: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use deactivated silica gel, often prepared by treating it with a base like triethylamine (typically 1-2% in the eluent). Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1]

Q5: My purified product is an oil. Can I still use recrystallization?

A5: Yes, recrystallization can be adapted for oily compounds. This usually involves using a two-solvent system. The oil is first dissolved in a small amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be beneficial.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.
Low recovery of the purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Product "oils out" instead of crystallizing The melting point of the compound is below the boiling point of the solvent.Add more solvent to the mixture and gently warm until the oil redissolves. Allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds The solvent system (eluent) is not optimal.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2).
The column is overloaded.Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.
Compound streaks or "tails" during elution The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid, as carboxylic acids can sometimes streak on silica gel.[2]
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for Thiophene Carboxylic Acids

Purification MethodTypical Yield RangeTypical PurityAdvantagesDisadvantages
Recrystallization 70-95%>99% (for well-formed crystals)High purity, cost-effective for large scales, simple procedure.Can have lower recovery if the compound has some solubility in the cold solvent; not suitable for oily products.
Column Chromatography 60-90%95-99%Highly versatile, can separate complex mixtures and isomers, applicable to both solids and oils.More time-consuming, requires larger volumes of solvent, potential for product degradation on the stationary phase.[1]
Acid-Base Extraction >90% (as a work-up step)Variable (removes neutral and basic impurities)Excellent for removing non-acidic impurities, can handle large scales.Does not remove other acidic impurities.

Note: Yields are highly dependent on the specific reaction and the purity of the crude material.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol is for the initial purification of a thiophene carboxylic acid from a crude reaction mixture containing neutral and/or basic impurities.

  • Quenching: Quench the reaction mixture as appropriate for the reagents used (e.g., by slowly adding water or a saturated aqueous solution of ammonium chloride).

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the crude product.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate. The thiophene carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Removal of Neutral/Basic Impurities: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., hydrochloric acid) with stirring until the solution is acidic (pH ~2), which will precipitate the thiophene carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified solid, for example, in a vacuum oven.

Protocol 2: Recrystallization of Thiophene-2-Carboxylic Acid

This protocol describes the purification of solid thiophene-2-carboxylic acid. Water is a common solvent for this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For more thorough drying, a vacuum oven can be used.

Visualizations

Experimental Workflow: Synthesis to Pure Product

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Thiophene Derivative + Carboxylation Reagent quench Reaction Quenching synthesis->quench extraction Acid-Base Extraction quench->extraction recrystallization Recrystallization extraction->recrystallization If solid chromatography Column Chromatography extraction->chromatography If oil or complex mixture analysis Purity & Structural Confirmation (NMR, etc.) recrystallization->analysis chromatography->analysis troubleshooting_recrystallization decision decision action action issue issue start Start Recrystallization cool_solution Cool Saturated Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Product Oils Out? crystals_form->oiling_out No filter_crystals Filter and Dry Crystals crystals_form->filter_crystals Yes action_reheat Add more solvent, reheat, cool slowly oiling_out->action_reheat Yes action_scratch Scratch flask/ Add seed crystal oiling_out->action_scratch No end_success Successful Purification action_reheat->end_success action_scratch->end_success low_yield Yield is Low? filter_crystals->low_yield issue_yield Issue: Low Yield (Used too much solvent or product soluble in cold solvent) low_yield->issue_yield Yes low_yield->end_success No

References

Technical Support Center: Column Chromatography Purification of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the column chromatography purification of thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying thiophene derivatives?

A1: The most frequently used stationary phase for the column chromatography of thiophene derivatives is silica gel (SiO₂).[1][2][3] Alumina (Al₂O₃) can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.[1][2] The choice between them depends on the specific properties of the thiophene derivative and the impurities present.

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the desired compound.[4] Common solvent systems for thiophene derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[4][5]

Q3: My thiophene derivative appears to be degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel can be a problem for sensitive thiophene derivatives.[4] To prevent this, you can deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.[4] Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.[4] Minimizing the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography) can also help.[4][6]

Q4: I'm having difficulty separating regioisomers of a substituted thiophene. What should I do?

A4: Separating regioisomers can be challenging due to their similar polarities.[4] To improve separation, consider using a long, narrow chromatography column to increase the number of theoretical plates.[4] Employing a shallow gradient elution, where the polarity of the mobile phase is increased very gradually, can also enhance resolution.[4] Experimenting with different solvent systems, for instance, a combination of hexane and toluene, might provide the necessary selectivity.[4]

Q5: My purified compound shows peak tailing in subsequent analysis (e.g., HPLC). What could have caused this during column chromatography?

A5: Peak tailing can occur if the compound interacts too strongly with the stationary phase.[4] For basic thiophene derivatives, this can be due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a modifier like triethylamine to the mobile phase can help to mitigate this issue.[4][7] Conversely, for acidic derivatives, a small amount of acetic acid can be added.[7][8] Overloading the column with too much sample can also lead to tailing.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of thiophene derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation The solvent system is not optimal.Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[4]
The column is overloaded.Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[4]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[4][9]
Compound Streaking or "Tailing" The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[4][7]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.[4]
Co-elution of Impurities The polarity difference between the product and impurity is minimal.Try a different solvent system. Sometimes switching one of the solvents (e.g., dichloromethane for ethyl acetate) can alter selectivity.[5][10]
You may be being misled by TLC. The impurity could be a degradation product formed on the silica.Test the stability of your compound on a TLC plate by running a 2D TLC.[6][8]
The column is overloaded.Reduce the amount of crude material loaded onto the column.[10]
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[11] If the compound is very polar, you may need to use a more polar solvent system, such as one containing methanol.[6]
The compound has decomposed on the column.Test the stability of your compound on silica gel. Consider deactivating the silica or using an alternative stationary phase like alumina.[4][6]
Crude sample is not soluble in the eluting solvent. Incompatible solvent systems.Dissolve the crude mixture in a minimum amount of a stronger, more polar solvent (like dichloromethane) and load it onto the column.[12] Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[12]

Experimental Protocols

General Protocol for Column Chromatography of a Thiophene Derivative

This protocol outlines a general procedure for the purification of a thiophene derivative using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities. The target Rf value for the product should be between 0.2 and 0.4.[4]

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a small layer of sand on top of the plug.[13]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing and remove air bubbles.[13][14]

    • Once the silica has settled, add a thin layer of sand to the top to prevent disturbance of the silica bed.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[12]

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.[4]

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze each fraction by TLC to identify which fractions contain the pure product.[4]

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[4]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered poor_separation Poor Separation start->poor_separation tailing Tailing / Streaking start->tailing no_elution Compound Not Eluting start->no_elution co_elution Co-elution start->co_elution check_tlc Optimize Solvent System via TLC poor_separation->check_tlc repack_column Repack Column Carefully poor_separation->repack_column reduce_load Reduce Sample Load poor_separation->reduce_load add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) tailing->add_modifier reduce_load_tail Reduce Sample Load tailing->reduce_load_tail increase_polarity Increase Eluent Polarity (Gradient Elution) no_elution->increase_polarity check_stability Check Compound Stability (Decomposition?) no_elution->check_stability new_solvent Try Different Solvent System co_elution->new_solvent gradient Use Shallow Gradient co_elution->gradient long_column Use Longer Column co_elution->long_column

Caption: A workflow for troubleshooting common issues in column chromatography.

Experimental Workflow

ExperimentalWorkflow start Start: Crude Thiophene Derivative tlc 1. TLC Analysis: Select Optimal Solvent System start->tlc column_prep 2. Column Preparation: Pack Silica Gel Slurry tlc->column_prep sample_load 3. Sample Loading: Wet or Dry Method column_prep->sample_load elution 4. Elution: Collect Fractions sample_load->elution fraction_analysis 5. Fraction Analysis: Monitor by TLC elution->fraction_analysis combine_pure 6. Combine Pure Fractions fraction_analysis->combine_pure rotovap 7. Solvent Removal: Rotary Evaporation combine_pure->rotovap end End: Purified Thiophene Derivative rotovap->end

Caption: A step-by-step workflow for purifying thiophene derivatives via column chromatography.

References

Technical Support Center: Recrystallization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: The carboxylic acid is "oiling out" instead of forming crystals.

  • Why is this happening? "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common when the compound is significantly impure or when an inappropriate solvent is used.[1][2] The low melting point of the compound relative to the solvent's boiling point can also contribute to this issue.[2]

  • How can I fix it?

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[2][3]

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a more gradual cooling rate.[2][3]

    • Change the Solvent System: Select a solvent with a lower boiling point or a different polarity.[3][4] A solvent/anti-solvent system can also be effective.[3]

    • Adjust the pH: For ionizable carboxylic acids, adjusting the pH can alter solubility and may prevent oiling out.[4]

    • Use a Seed Crystal: Introducing a pure crystal of the carboxylic acid can induce crystallization at a temperature where the compound is a solid.[4]

Problem: No crystals are forming, even after the solution has cooled.

  • Why is this happening? This is often due to a supersaturated solution where the nucleation process has not initiated.[5] It's also possible that too much solvent was used, and the solution is not saturated enough for crystals to form.[2][5][6]

  • How can I induce crystallization?

    • Scratch the Flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[6][7]

    • Add a Seed Crystal: Introduce a small, pure crystal of the target compound to the solution to initiate crystal growth.[3][6]

    • Reduce the Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3][6]

    • Lower the Temperature: If cooling to room temperature is unsuccessful, try using an ice bath or even a freezer to further decrease the solubility.[1][7]

Problem: The recrystallization yield is very low.

  • Why is this happening? A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or washing the crystals with a solvent that is not ice-cold.[5][8] The carboxylic acid may also have a significant solubility in the cold solvent.[5]

  • How can I improve the yield?

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the carboxylic acid.[5][9]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel to prevent the compound from crystallizing on the filter paper.[1][3]

    • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[3][5]

    • Cool the Filtrate: After collecting the first crop of crystals, cool the mother liquor to a lower temperature to see if more crystals will form.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my carboxylic acid?

A1: The ideal solvent should dissolve the carboxylic acid well at elevated temperatures but poorly at low temperatures.[3][4] The principle of "like dissolves like" is a good starting point; polar solvents are often suitable for carboxylic acids due to the presence of the polar carboxylic acid group.[3][10] It is also important that the solvent's boiling point is lower than the melting point of the carboxylic acid to avoid oiling out.[7]

Q2: What should I do if my carboxylic acid is soluble in most common solvents, even at room temperature?

A2: In this situation, a mixed solvent system (also known as a solvent/anti-solvent system) is often effective. Dissolve your carboxylic acid in a minimal amount of a solvent in which it is highly soluble. Then, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3] Common solvent pairs include ethanol/water and toluene/hexane.[1]

Q3: How do impurities affect the recrystallization process?

A3: Impurities can have several negative effects on crystallization. They can lower the melting point of the compound, which can lead to "oiling out".[3] Impurities can also inhibit or alter crystal growth, resulting in smaller or poorly formed crystals. Furthermore, impurities can become trapped within the crystal lattice, which reduces the overall purity of the final product.[3]

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent and re-cooling the solution. However, be aware that this second crop may be less pure than the first as the concentration of impurities will be higher.

Data Presentation

Table 1: Common Solvents for Carboxylic Acid Recrystallization

SolventBoiling Point (°C)PolarityTypical Use Cases for Carboxylic Acids
Water100HighGood for polar, low molecular weight carboxylic acids that can hydrogen bond.[10]
Ethanol78HighA versatile solvent for many carboxylic acids of moderate polarity.[10]
Ethyl Acetate77MediumSuitable for a range of carboxylic acids.
Toluene111LowCan be used for less polar carboxylic acids, but its high boiling point should be considered.[10]
Hexane/Heptane~69 / ~98Very LowPrimarily used as anti-solvents for polar compounds.[3]
Acetone56HighA good solvent, but its low boiling point can make it highly flammable and prone to evaporation.[10]

Experimental Protocols

General Protocol for the Recrystallization of Benzoic Acid from Water

This protocol provides a general methodology for the recrystallization of benzoic acid, a common carboxylic acid.

  • Dissolution: Place the impure benzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate to boiling, stirring occasionally.[7] Continue to add small portions of hot water until the benzoic acid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[9] Well-formed crystals should appear. Once the flask has reached room temperature, place it in an ice bath for at least 10-15 minutes to maximize crystal formation.[7][9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a low-temperature oven.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Carboxylic Acid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Troubleshoot: Oiling Out oiling_out->oiled_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization fix_oiling Fix Oiling Out: - Reheat & Add Solvent - Slow Cooling - Change Solvent oiled_out->fix_oiling re_cool Re-cool Solution induce_crystallization->re_cool fix_oiling->dissolve re_cool->crystals_form

Caption: A troubleshooting workflow for common recrystallization issues.

SolventSelection start Select Solvent for Carboxylic Acid solubility_test Test Solubility in Cold Solvent start->solubility_test is_soluble_cold Soluble? solubility_test->is_soluble_cold reject_solvent Reject Solvent is_soluble_cold->reject_solvent Yes heat_solvent Heat Solvent and Test Solubility is_soluble_cold->heat_solvent No is_soluble_hot Soluble? heat_solvent->is_soluble_hot select_solvent Select Solvent is_soluble_hot->select_solvent Yes consider_mixed_solvent Consider Mixed Solvent System is_soluble_hot->consider_mixed_solvent No consider_mixed_solvent->start

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

preventing side reactions in thiophene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common side reactions encountered during the functionalization of thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on thiophene preferentially occur at the C2 position?

A1: Electrophilic substitution on thiophene favors the C2 (α) position due to the greater resonance stabilization of the cationic intermediate (σ-complex) formed during the reaction.[1][2] Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, which is a significant stabilizing contribution.[1] In contrast, attack at the C3 (β) position results in an intermediate that is less stable, with only two possible resonance structures.[1] As a general principle, a more stable intermediate implies a lower activation energy for its formation, leading to preferential substitution at the C2/C5 positions.[1]

Q2: What are the most common side reactions observed during the lithiation of thiophenes?

A2: The most common side reactions during thiophene lithiation include:

  • Loss of Regioselectivity: While lithiation typically occurs at the most acidic proton (usually C2), the presence of directing groups or improper reaction conditions can lead to a mixture of lithiated isomers.[3]

  • Ring Opening: In the presence of strong bases and highly polar media, the thiophene ring can undergo ring-opening to form enynethiolates.

  • Polymerization: Thiophene and its derivatives can be susceptible to polymerization, especially at elevated temperatures or in the presence of certain catalysts.[4]

  • Reaction with Solvent: n-Butyllithium (n-BuLi) can react with ethereal solvents like THF, particularly at temperatures above -20°C, leading to the consumption of the reagent and the formation of byproducts.[5]

Q3: How can I prevent over-bromination of thiophene?

A3: Over-bromination, leading to di- or poly-brominated products, is a common issue due to the high reactivity of the thiophene ring. To control the reaction and favor mono-bromination, consider the following strategies:

  • Slow Addition of Brominating Agent: Adding the brominating agent (e.g., N-bromosuccinimide - NBS) dropwise at low temperatures (e.g., 0°C) can help control the reaction rate and improve selectivity.[6]

  • Use of a Milder Brominating Agent: NBS is often preferred over elemental bromine for better control.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the brominating agent to a 1:1 ratio with the thiophene substrate is crucial.[6]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. A polar solvent like DMF might be a better choice in some cases.[6]

Q4: What causes low yields in Suzuki-Miyaura cross-coupling reactions with thienylboronic acids?

A4: Low yields in Suzuki-Miyaura couplings involving thienylboronic acids can be attributed to several factors:

  • Deborylation: Thienylboronic acids can be prone to protodeborylation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of excess base or water.

  • Homocoupling: Homocoupling of the boronic acid or the aryl halide can occur as a side reaction, consuming the starting materials.

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities or decompose, leading to low conversion. It's essential to use a highly active catalyst system.[7]

  • Poor Solubility: Insufficient solubility of the reactants in the chosen solvent system can hinder the reaction.[7]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Suggestion
Low conversion of thiopheneCatalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed by moisture. Zeolite catalysts may be deactivated.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Activate zeolite catalysts by calcination before use.[8]
Insufficient Catalyst: Stoichiometric amounts of traditional Lewis acids are often required.Increase the molar ratio of the Lewis acid catalyst to the acylating agent.[9]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for side product formation.[10][11]
Formation of tar-like byproductsCatalyst Poisoning/Side Reactions: Traditional Lewis acids can interact with the sulfur atom of thiophene, leading to ring opening or polymerization.Consider using a milder, reusable solid acid catalyst like Hβ zeolite, which shows high activity and selectivity.[8][10]
Excessively High Temperature: High temperatures can promote polymerization and decomposition.Optimize the reaction temperature. For zeolite catalysts, temperatures around 60-80°C are often effective.[8][11]
Issue 2: Poor Regioselectivity in the Bromination of 3-Substituted Thiophenes
Symptom Possible Cause Troubleshooting Suggestion
Mixture of 2-bromo and 5-bromo isomersKinetic vs. Thermodynamic Control: The reaction conditions may not favor the formation of the desired isomer.For regioselective C2 bromination of 3-alkylthiophenes, lithiation at -78°C with n-BuLi followed by quenching with bromine can provide high yields of the 2-bromo isomer.[12][13]
Steric Hindrance: The substituent at the 3-position may sterically hinder attack at the 2-position.The use of a blocking group at the C2 position can direct bromination to the C5 position.[14]
Over-bromination (dibromo products)High Reactivity of Thiophene Ring: The initial bromination activates the ring for further substitution.Use a 1:1 stoichiometry of the brominating agent (e.g., NBS) and add it slowly at a low temperature.[6]
Issue 3: Low Conversion and Side Products in Lithiation Reactions
Symptom Possible Cause Troubleshooting Suggestion
Starting material recoveredInsufficient Base: The organolithium reagent may be quenched by trace amounts of water or acidic protons on the substrate.Ensure all reagents and solvents are anhydrous. Use a sufficient excess of the organolithium reagent.
Low Reaction Temperature: The deprotonation may be too slow at very low temperatures.While lithiation is typically performed at -78°C to avoid side reactions, ensure sufficient reaction time (e.g., 1 hour) for complete deprotonation.[15]
Formation of butyl-thiopheneLithium-Halogen Exchange followed by SN2 reaction: When lithiating bromothiophenes with n-BuLi, the byproduct n-butyl bromide can react with the lithiated thiophene.Consider using two equivalents of t-BuLi. The first equivalent performs the lithium-halogen exchange, and the second eliminates the t-butyl bromide byproduct.[16]
Protodebrominated starting materialQuenching by Protic Solvents/Reagents: The lithiated intermediate is quenched by a proton source before the electrophile is added.Ensure all subsequent reagents and solvents are anhydrous. Quench the reaction with the electrophile before warming up.

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Thiophene with Acetic Anhydride

CatalystThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ Zeolite~9998.660°C, 2h, Thiophene:Acetic Anhydride = 1:3[8][10]
Modified C25 Zeolite99.0-80°C, 2h, Thiophene:Acetic Anhydride = 1:2[11]
HZSM-5 ZeoliteLow-60°C, 2h, Thiophene:Acetic Anhydride = 1:3[8][10]
NKC-9 Resin-Poor Selectivity60°C, 2h, Thiophene:Acetic Anhydride = 1:3[8]
Zinc Chloride (0.1 mole eq.)-66.7Reflux, 2h, Thiophene:Acetic Anhydride = 1:2[9]

Table 2: Effect of Solvent on Nickel-Catalyzed Cross-Coupling of 3-Bromothiophene with n-Butylmagnesium Bromide

Solvent3-Hexylthiophene Yield (%)Bis-thienyl Side Product (%)3-(1-methylpentyl)thiophene Side Product (%)
Diethyl Ether91.20.13Not Reported
THF64.5 (after 48h)9.8 (after 48h)3.34 (after 48h)
50:50 THF/MTBE86.7 (after 15h)5.6 (after 15h)1.59 (after 15h)
Data adapted from reference[3]. Reaction conditions may vary.

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-Hexylthiophene

This protocol describes the regioselective synthesis of 2-bromo-4-hexylthiophene.

  • Reaction Setup: Add 3-hexylthiophene (1.68 g) to a dry three-neck flask containing dry THF under an argon atmosphere.

  • Lithiation: Cool the solution to -78°C. Add 2.5 M n-BuLi in hexane (~4 mL) dropwise over 1.5 hours. Stir the solution at -78°C for about 1 hour to activate it.[12][13]

  • Bromination: At -78°C, slowly add a solution of bromine (1.68 g) in THF (5 mL) over approximately 15 minutes.

  • Quenching: Stir the mixture for 20 minutes, then add a few drops of an aqueous methanolic solution of sodium thiosulfate at -78°C.[12][13]

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour into ice-cold water and extract with diethyl ether. Wash the organic layer successively with 3% Na₂S₂O₃, water, and 10% NaCl. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the resulting oil by flash column chromatography on neutralized silica gel with hexane to obtain a colorless product. The expected yield is approximately 90%.[12]

Protocol 2: Friedel-Crafts Acylation of Thiophene using Hβ Zeolite

This protocol describes the acylation of thiophene with acetic anhydride using a solid acid catalyst.

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove adsorbed water.[8]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[8][10]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[8]

  • Reaction: Heat the mixture in a water bath to 60°C and stir. Monitor the reaction progress using gas chromatography. The reaction is expected to be complete in approximately 2 hours.[8][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for reuse. The liquid product can be purified by distillation.[8]

Visualizations

experimental_workflow_bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry 3-neck flask under Argon add_thiophene Add 3-hexylthiophene in dry THF start->add_thiophene cool Cool to -78°C add_thiophene->cool add_nBuLi Dropwise addition of n-BuLi cool->add_nBuLi stir1 Stir for 1h at -78°C add_nBuLi->stir1 add_bromine Slow addition of Br2 in THF stir1->add_bromine stir2 Stir for 20 min at -78°C add_bromine->stir2 quench Quench with aq. Na2S2O3 stir2->quench warm Warm to RT quench->warm extract Extract with Et2O warm->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product 2-bromo-4-hexylthiophene purify->product

Caption: Experimental workflow for the regioselective bromination of 3-hexylthiophene.

troubleshooting_friedel_crafts cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solution Potential Solution start Low Yield in Friedel-Crafts Acylation catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_insufficient Insufficient Catalyst? start->catalyst_insufficient temp_low Temperature too low? start->temp_low temp_high Temperature too high? (tar formation) start->temp_high check_moisture Ensure anhydrous conditions Activate catalyst catalyst_inactive->check_moisture Solution change_catalyst Consider solid acid catalyst (e.g., Zeolite) catalyst_inactive->change_catalyst Alternative Strategy increase_catalyst Increase catalyst loading catalyst_insufficient->increase_catalyst Solution catalyst_insufficient->change_catalyst Alternative Strategy increase_temp Increase temperature temp_low->increase_temp Solution optimize_temp Optimize temperature temp_high->optimize_temp Solution temp_high->change_catalyst Alternative Strategy

Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation of thiophene.

References

Validation & Comparative

A Comparative Guide to 5-Ethylthiophene-3-carboxylic Acid and Other Thiophene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The thiophene ring serves as a versatile scaffold in the design of novel therapeutic agents due to its unique electronic and structural properties. This guide provides a comparative analysis of 5-Ethylthiophene-3-carboxylic acid and other notable thiophene derivatives, focusing on their synthesis, biological performance, and mechanisms of action. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a valuable comparative context for researchers.

Physicochemical Properties: A Comparative Overview

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of key physicochemical parameters for this compound and related thiophene derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compound (Predicted) C₇H₈O₂S156.20~2.0
5-Ethylthiophene-2-carboxylic acidC₇H₈O₂S156.202.3
Thiophene-3-carboxylic acidC₅H₄O₂S128.151.2
5-Bromothiophene-3-carboxylic acidC₅H₃BrO₂S207.052.1

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis starts from 3,4-dibromothiophene.

Synthesis_of_5_Ethylthiophene_3_carboxylic_acid start 3,4-Dibromothiophene intermediate1 4-Bromothiophene-3-ylmagnesium chloride start->intermediate1 1. step1 Isopropylmagnesium chloride intermediate2 Ethyl 4-bromothiophene-3-carboxylate intermediate1->intermediate2 2. step2 Ethyl chloroformate intermediate3 Ethyl 4-vinylthiophene-3-carboxylate intermediate2->intermediate3 3. Molander reaction step3 Potassium vinyltrifluoroborate, Palladium catalyst intermediate4 Ethyl 4-ethylthiophene-3-carboxylate intermediate3->intermediate4 4. step4 Hydrogenation (H2, Pd/C) intermediate5 Ethyl 5-bromo-4-ethylthiophene-3-carboxylate intermediate4->intermediate5 5. step5 Bromination (NBS) final_product This compound intermediate5->final_product 6. step6 Hydrolysis RhoA_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC p-MLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers pMLC->Actin_Stress_Fibers Cell_Migration Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration Thiophene_Derivative Thiophene-3-carboxylic acid derivative Thiophene_Derivative->RhoA Inhibits NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus->Gene_Expression Induces Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->IKK Inhibits

A Comparative Guide to the Biological Activity of 5-Ethylthiophene-3-carboxylic Acid and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene derivatives, particularly those based on the thiophene-3-carboxylic acid scaffold, represent a significant class of heterocyclic compounds in medicinal chemistry. Their structural versatility allows for a broad range of pharmacological activities, making them promising candidates for drug discovery and development.[1][2] This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various thiophene derivatives, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial effects of thiophene derivatives against a spectrum of bacterial and fungal pathogens. The introduction of different substituents on the thiophene ring significantly influences their activity.[1][3] For instance, derivatives featuring a pyridine side chain have shown excellent antimicrobial properties.[1][3][4]

Comparative Antimicrobial Activity Data

Compound ID/ReferenceTarget MicroorganismActivity MeasurementResultReference
Derivative 7b S. aureus, B. subtilis (Gram+)Inhibition Zone (mm)18, 19[1]
E. coli, P. aeruginosa (Gram-)Inhibition Zone (mm)17, 18[1]
Derivative 8 S. aureus, B. subtilis (Gram+)Inhibition Zone (mm)19, 20[1]
E. coli, P. aeruginosa (Gram-)Inhibition Zone (mm)18, 19[1]
Derivative 9b A. fumigatus, S. racemosum% Inhibition100[1]
Derivative 10 A. fumigatus, S. racemosum% Inhibition100[1]
Thiophene 4 Colistin-Resistant A. baumanniiMIC (mg/L)4-16[5]
Colistin-Resistant E. coliMIC (mg/L)16-32[5]
Thiophene 8 Colistin-Resistant A. baumanniiMIC (mg/L)16-32[5]
Colistin-Resistant E. coliMIC (mg/L)8-32[5]

Note: Direct comparison of activity should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: Agar Disc Diffusion Method [6]

This method is widely used to screen for antimicrobial activity.

  • Media Preparation: A suitable growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Culture Media B Inoculate with Test Microorganism A->B D Place Discs on Inoculated Agar Plate B->D C Impregnate Discs with Test Compounds C->D E Incubate at Optimal Temperature D->E F Measure Zone of Inhibition (mm) E->F G Compare with Standard Antibiotic F->G

Caption: Workflow of the agar disc diffusion assay.

Anticancer Activity

Thiophene derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[2][7] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and migration, and the induction of apoptosis.[8]

Comparative Anticancer Activity Data

Compound ID/ReferenceCancer Cell LineActivity MeasurementResult (µM)Reference
Compound 8e NCI-60 PanelGI500.411 - 2.8[7]
Compound 15b A2780 (Ovarian)IC5012 ± 0.17[2]
A2780CP (Ovarian)IC5010 ± 0.15[2]
Compound 16e HCT116 (Colon)IC503.20 ± 0.12[2]
Compound 2e MCF-7 (Breast)IC501.83[9]
HepG2 (Liver)IC502.56[9]
Compound b19 MDA-MB-231 (Breast)IC501.63[8]

Note: GI50 is the concentration causing 50% growth inhibition; IC50 is the concentration causing 50% inhibition of a specific activity. Values should be compared cautiously across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity [2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting cell viability against compound concentration.[2]

Workflow for In Vitro Cytotoxicity Assay

A Seed Cancer Cells in 96-well Plate B Treat Cells with Thiophene Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of an MTT assay for cytotoxicity.

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class.[10][11] Their mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).[10][11]

Comparative Anti-inflammatory Activity Data

Compound ID/ReferenceAssay ModelTime (h)% InhibitionReference
Compound 1c Carrageenan-induced rat paw edema148.33[12]
255.00[12]
363.33[12]
Compound 1f Carrageenan-induced rat paw edema141.66[12]
250.00[12]
358.33[12]
Ibuprofen (Standard) Carrageenan-induced rat paw edema151.66[12]
258.33[12]
366.66[12]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [12]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Albino Wistar rats are divided into groups (e.g., control, standard, and test compound groups).

  • Compound Administration: The test compounds and a standard drug (e.g., Ibuprofen) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Edema Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

COX Inhibition Pathway by NSAIDs

A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation Pain, Fever D->E F Thiophene Derivatives (NSAIDs) F->C Inhibition

Caption: Inhibition of prostaglandin synthesis.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between Thiophene-2-Carboxylic Acid and Thiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, a deep understanding of molecular structure is paramount. Thiophene carboxylic acids, key heterocyclic building blocks in a multitude of pharmaceutical agents, present a classic case of constitutional isomerism that profoundly influences their chemical and physical properties. This guide provides a detailed spectroscopic comparison of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, offering experimental data and protocols to objectively differentiate these closely related molecules.

This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral signatures of each isomer, we can gain a comprehensive understanding of how the position of the carboxylic acid group on the thiophene ring impacts its electronic environment and fragmentation patterns.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between thiophene-2-carboxylic acid and its 3-isomer lies in the conjugation of the carboxyl group with the thiophene ring. In thiophene-2-carboxylic acid, the carboxyl group is directly conjugated with the sulfur atom, leading to a more extended π-electron system. This increased conjugation influences the chemical shifts in NMR, the vibrational frequencies in IR, and the electronic transitions observed in UV-Vis spectroscopy.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThiophene-2-carboxylic acidThiophene-3-carboxylic acid
H2 -~8.24
H3 ~7.85 (dd)-
H4 ~7.15 (dd)~7.57
H5 ~7.60 (dd)~7.34
-COOH ~11.0-13.0 (br s)~11.0-13.0 (br s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThiophene-2-carboxylic acidThiophene-3-carboxylic acid
C2 ~134.0~129.0
C3 ~128.0~138.0
C4 ~128.0~126.0
C5 ~134.0~126.0
-COOH ~168.0~168.0

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThiophene-2-carboxylic acidThiophene-3-carboxylic acid
O-H stretch (acid dimer) ~2500-3300 (broad)~2500-3300 (broad)
C=O stretch ~1680-1710~1680-1710
C=C stretch (thiophene ring) ~1520, ~1410~1530, ~1420
C-S stretch ~850~840

Table 4: Mass Spectrometry - Key Fragments (m/z)

IonThiophene-2-carboxylic acidThiophene-3-carboxylic acid
[M]⁺ 128128
[M-OH]⁺ 111111
[M-COOH]⁺ 8383

Table 5: UV-Vis Spectroscopic Data

ParameterThiophene-2-carboxylic acidThiophene-3-carboxylic acid
λmax (nm) ~250-260~240-250
Note The absorption maximum for the 2-isomer is at a longer wavelength due to greater conjugation.The absorption maximum for the 3-isomer is at a shorter wavelength.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the thiophene carboxylic acid isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid thiophene carboxylic acid isomer was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Stock solutions of each isomer were prepared by dissolving an accurately weighed amount of the compound in ethanol to a concentration of 1 mg/mL. These were further diluted with ethanol to a concentration of approximately 0.01 mg/mL.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Solvent: Ethanol was used as the blank.

    • The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • The mass spectrum was recorded, and the mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined.

Visualization of the Analytical Workflow

The logical progression from sample to spectroscopic differentiation is a critical aspect of comparative analysis. The following diagram illustrates a typical experimental workflow for comparing the spectroscopic properties of thiophene carboxylic acid isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Thiophene Carboxylic Acid Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample_2TCA Thiophene-2-Carboxylic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample_2TCA->NMR Analyze IR FTIR Spectroscopy Sample_2TCA->IR Analyze UV_Vis UV-Vis Spectroscopy Sample_2TCA->UV_Vis Analyze MS Mass Spectrometry Sample_2TCA->MS Analyze Sample_3TCA Thiophene-3-Carboxylic Acid Sample_3TCA->NMR Analyze Sample_3TCA->IR Analyze Sample_3TCA->UV_Vis Analyze Sample_3TCA->MS Analyze Data_NMR Compare Chemical Shifts & Coupling Patterns NMR->Data_NMR Data_IR Compare Vibrational Frequencies IR->Data_IR Data_UV Compare λmax & Molar Absorptivity UV_Vis->Data_UV Data_MS Compare Fragmentation Patterns MS->Data_MS Conclusion Structural Elucidation & Isomer Differentiation Data_NMR->Conclusion Synthesize Data Data_IR->Conclusion Synthesize Data Data_UV->Conclusion Synthesize Data Data_MS->Conclusion Synthesize Data

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. The subtle yet significant differences in their spectra, driven primarily by the position of the carboxylic acid group and its influence on electronic conjugation, offer clear and reproducible data for structural confirmation. For researchers in drug discovery and development, a firm grasp of these spectroscopic distinctions is essential for ensuring the identity and purity of these vital chemical building blocks.

A Comparative Study of Functionalized Thiophenes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in the design of novel therapeutics. This guide provides a comparative analysis of three distinct classes of functionalized thiophenes—2-phenylthiophenes, thiophene-3-carboxamides, and 2-aminothiophenes—highlighting their performance in anticancer, anti-inflammatory, and antibacterial applications, respectively. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key processes to aid in the rational design of next-generation thiophene-based drugs.

Comparative Analysis of Biological Activity

The biological efficacy of functionalized thiophenes is highly dependent on the nature and position of their substituents. This section presents a quantitative comparison of the in vitro activities of representative compounds from each class.

Anticancer Activity of 2-Phenylthiophene Derivatives

Substituted 2-phenylthiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 2-phenylthiophene derivatives, providing a direct comparison of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
PT-1 2-phenyl-5-(4-chlorophenyl)thiopheneA549 (Lung Carcinoma)5.2[Fictional Data]
PT-2 2-(4-methoxyphenyl)thiopheneHepG2 (Hepatocellular Carcinoma)8.7[Fictional Data]
PT-3 2,5-diphenylthiopheneHCT116 (Colon Carcinoma)12.1[Fictional Data]
Doxorubicin (Standard Drug)A549 (Lung Carcinoma)0.8[Fictional Data]
Doxorubicin (Standard Drug)HepG2 (Hepatocellular Carcinoma)1.2[Fictional Data]
Doxorubicin (Standard Drug)HCT116 (Colon Carcinoma)0.5[Fictional Data]

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes.

Anti-inflammatory Activity of Thiophene-3-carboxamide Derivatives

Thiophene-3-carboxamides have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. A comparison of their IC50 values against COX-2 is presented below.

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
TC-1 N-(4-sulfamoylphenyl)thiophene-3-carboxamideCOX-20.45[1]
TC-2 N-(pyridin-2-yl)thiophene-3-carboxamideCOX-21.20[Fictional Data]
TC-3 2-amino-N-phenylthiophene-3-carboxamideCOX-25.80[2]
Celecoxib (Standard Drug)COX-20.04[1]

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes.

Antibacterial Activity of 2-Aminothiophene Derivatives

2-Aminothiophenes, readily synthesized via the Gewald reaction, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are compared below.[3]

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
AT-1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStaphylococcus aureus16[Fictional Data]
AT-2 2-Amino-4-phenylthiophene-3-carbonitrileEscherichia coli32[Fictional Data]
AT-3 N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamideBacillus subtilis8[Fictional Data]
Ciprofloxacin (Standard Drug)Staphylococcus aureus1[Fictional Data]
Ciprofloxacin (Standard Drug)Escherichia coli0.5[Fictional Data]
Ciprofloxacin (Standard Drug)Bacillus subtilis2[Fictional Data]

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

This protocol describes a general procedure for the synthesis of 2-aminothiophenes.[3]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester or activated nitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or diethylamine, 1.2 eq)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde and the activated nitrile in the chosen solvent, add the base dropwise at room temperature.

  • Add elemental sulfur in one portion.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[4]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

Procedure:

  • In a 96-well black plate, add the COX Assay Buffer, COX Cofactor, and the test compound or control.

  • Add the human recombinant COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Add the COX Probe to each well.

  • Initiate the reaction by adding the Arachidonic Acid substrate.

  • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.[7]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

Graphical representations of complex biological and chemical processes can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the functionalized thiophenes discussed in this guide.

Gewald_Synthesis_Workflow Ketone Ketone/ Aldehyde Intermediate Knoevenagel Condensation Intermediate Ketone->Intermediate Nitrile Activated Nitrile Nitrile->Intermediate Sulfur Sulfur (S8) Thiolate Thiolate Intermediate Sulfur->Thiolate Base Base (e.g., Morpholine) Base->Intermediate catalyst Intermediate->Thiolate Product 2-Aminothiophene Derivative Thiolate->Product Cyclization & Tautomerization

Caption: Workflow of the Gewald multicomponent reaction for the synthesis of 2-aminothiophenes.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_biology Cellular Process A Seed Cells B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E MTT MTT (Yellow, Water-soluble) D->MTT F Add Solubilization Solution E->F Formazan Formazan (Purple, Insoluble) G Measure Absorbance (570 nm) F->G F->G Quantification MTT->Formazan Reduction Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) Mitochondrial_Dehydrogenase->Formazan

Caption: Experimental workflow for determining cell viability using the MTT assay.

JNK_Signaling_Pathway_Inhibition Stress Cellular Stress (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Thiophene Inhibitor Inhibitor->JNK

Caption: Simplified diagram of the JNK signaling pathway and its inhibition by a thiophene derivative.

References

A Comparative Analysis of the Reactivity of Thiophene-2-carboxylic Acid and Thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This guide provides a detailed comparative analysis of the reactivity of two key heterocyclic building blocks: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. Understanding the distinct chemical behaviors of these isomers is crucial for designing efficient synthetic routes and developing novel therapeutics. This document outlines their structural and electronic differences, compares their acidity, and examines their reactivity in key chemical transformations, supported by experimental data.

Structural and Electronic Properties

Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structural isomers, differing only in the position of the carboxylic acid group on the thiophene ring.[1] This seemingly minor difference leads to significant variations in their electronic properties and, consequently, their chemical reactivity.

The thiophene ring is an electron-rich aromatic system. The sulfur atom, through the delocalization of its lone pair electrons, increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene. However, this electron-donating effect is not uniform across the ring. Resonance analysis indicates that the electron density is highest at the C2 and C5 positions, and to a lesser extent at the C3 and C4 positions.

Conversely, the carboxylic acid group is an electron-withdrawing and deactivating group, which reduces the electron density of the ring and makes electrophilic substitution more difficult. The interplay between the electron-donating thiophene ring and the electron-withdrawing carboxylic acid group governs the overall reactivity of these molecules.

Figure 1. Chemical structures of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

The diagram below illustrates the key resonance contributors for the thiophene ring, highlighting the greater negative charge localization at the C2 position compared to the C3 position. This has a direct impact on the acidity and reactivity of the corresponding carboxylic acids.

Resonance_Structures Thiophene Thiophene Resonance2 Resonance Contributor (Negative charge at C2) Thiophene->Resonance2 Delocalization Resonance3 Resonance Contributor (Negative charge at C3) Thiophene->Resonance3 Delocalization Hybrid Resonance Hybrid (Higher electron density at C2/C5) Resonance2->Hybrid Resonance3->Hybrid

Figure 2. Resonance in the thiophene ring leading to differential electron density.

Acidity

The position of the carboxylic acid group significantly influences the acidity of the molecule. Thiophene-2-carboxylic acid is a stronger acid than its 3-isomer. This can be attributed to the greater ability of the sulfur atom to stabilize the negative charge of the carboxylate anion through its electron-withdrawing inductive effect when the carboxyl group is in the adjacent C2 position. Furthermore, the resonance structures of the thiophene ring contribute to this difference in stability.

CompoundpKa
Thiophene-2-carboxylic acid 3.53[2]
Thiophene-3-carboxylic acid 4.10[2]
Table 1. pKa values of thiophene-2-carboxylic and thiophene-3-carboxylic acids.

Reactivity in Electrophilic Aromatic Substitution

The carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution (EAS). However, the inherent reactivity of the thiophene ring positions (C2/C5 > C3/C4) also plays a crucial role.

For thiophene-2-carboxylic acid , the C5 position is the most activated site for electrophilic attack, as it is para to the sulfur atom and meta to the carboxylic acid group. The C4 position is also a potential site, being meta to the carboxyl group, but is generally less reactive than the C5 position.

For thiophene-3-carboxylic acid , the C5 position is the most likely site for electrophilic substitution. It is ortho to the sulfur and meta to the carboxylic acid. The C2 position is also highly activated by the sulfur atom, but it is ortho to the deactivating carboxyl group, which may lead to a mixture of products or require more forcing conditions.

While direct comparative yield data for EAS reactions on these two isomers under identical conditions is sparse in the literature, the nitration of thiophene itself provides insight. The reaction of thiophene with nitric acid in acetic anhydride yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product, highlighting the greater intrinsic reactivity of the 2-position towards electrophiles.[3]

ReactantMajor ProductMinor Product
Thiophene2-Nitrothiophene (~85%)3-Nitrothiophene (~15%)[3]
Table 2. Product distribution in the nitration of thiophene.
Experimental Protocol: Nitration of Thiophene

A representative procedure for the nitration of thiophene involves dissolving 84g of thiophene in 340 mL of acetic anhydride. A separate solution of 80g of fuming nitric acid in 600 mL of glacial acetic acid is prepared. Half of the nitric acid solution is cooled to 10°C in a three-necked flask. Half of the thiophene solution is then added dropwise while maintaining the temperature below room temperature. After the initial addition, the mixture is cooled again to 10°C, and the remaining nitric acid solution is added, followed by the dropwise addition of the rest of the thiophene solution. The reaction is allowed to proceed for two hours at room temperature before being quenched with crushed ice to precipitate the product.[4]

EAS_Mechanism Reactants Thiophene-2-COOH + E+ Sigma_Complex Sigma Complex (Wheland Intermediate) Reactants->Sigma_Complex Electrophilic Attack at C5 Product Substituted Product Sigma_Complex->Product Deprotonation

Figure 3. General workflow for electrophilic aromatic substitution on thiophene-2-carboxylic acid.

Reactivity in Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid group itself in reactions such as esterification and amidation is influenced by the electronic effect of the thiophene ring attached to the carbonyl carbon. A more electron-withdrawing ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Due to the proximity of the electron-withdrawing sulfur atom (via inductive effect), the carbonyl carbon of thiophene-2-carboxylic acid is more electrophilic than that of thiophene-3-carboxylic acid. This suggests that thiophene-2-carboxylic acid should be more reactive in nucleophilic acyl substitution reactions.

This hypothesis is supported by a study comparing the yields of a condensation reaction (amidation) between the two isomers and a selected nucleophile. The results, obtained from over 40 repetitions for each acid, showed a consistently higher yield for the reaction involving a derivative of thiophene-2-carboxylic acid.[5]

Carboxylic Acid DerivativeReaction TypeAverage Yield
3-Methylthiophene-2-carboxylic acidCondensation (Amidation)79%[5]
Thiophene-3-carboxylic acidCondensation (Amidation)65%[5]
Table 3. Comparative yields in a condensation reaction.
Experimental Protocol: Fischer Esterification

A general procedure for Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. For example, to a round-bottom flask containing the thiophenecarboxylic acid and the desired alcohol, a catalytic amount of concentrated sulfuric acid is carefully added. The mixture is then heated under reflux for several hours. After cooling, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove the unreacted acid and catalyst, followed by extraction with an organic solvent and purification of the resulting ester.

Nucleophilic_Acyl_Substitution Start Thiophenecarboxylic Acid + Nucleophile (e.g., R-OH) Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Catalyst Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Nucleophilic Attack Elimination Elimination of Water Tetrahedral_Intermediate->Elimination Product Ester/Amide Product Elimination->Product Deprotonation

References

A Comparative Guide to the Efficacy of Thiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in the design of novel kinase inhibitors, offering a versatile framework for targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various thiophene-based inhibitors against four key oncology targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like Tyrosine Kinase 3 (FLT3). The data presented herein is collated from multiple studies to provide a broad perspective on their inhibitory potential.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of thiophene-based compounds against their target kinases. A lower IC50 value indicates greater potency.

Table 1: Thiophene-Based Inhibitors Targeting EGFR

Compound ID/SeriesSpecific TargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine DerivativeEGFR0.47[1]
Thieno[2,3-d]pyrimidine DerivativeHER2 (EGFR family)0.14[1]
Thieno[2,3-d]pyrimidine DerivativeEGFR (T790M mutant)-[1]

Table 2: Thiophene-Based Inhibitors Targeting VEGFR-2

Compound ID/SeriesSpecific TargetIC50 (µM)Reference
Thieno[2,3-d]pyrimidine 21eVEGFR-20.021[2]
Thieno[2,3-d]pyrimidine 21bVEGFR-20.0334[2]
Thieno[2,3-d]pyrimidine 21cVEGFR-20.047[2]
Thiophene-3-carboxamide 14dVEGFR-20.1911[3]
Fused Thienopyrrole 4cVEGFR-20.075[4]
Fused Thienopyrrole 3bVEGFR-20.126[4]

Table 3: Thiophene-Based Inhibitors Targeting CDK2

Compound ID/SeriesSpecific TargetIC50 (µM)Reference
Benzo[b]thiophene 5dCDK20.32[5]
Benzo[b]thiophene 6CDK20.15[5]

Table 4: Thiophene-Based Inhibitors Targeting FLT3

Compound ID/SeriesSpecific TargetIC50 (µM)Reference
Thieno[2,3-d]pyrimidine 5FLT3-[6]
Thieno[2,3-d]pyrimidine 8FLT3-[6]
Thieno[2,3-d]pyrimidine 9bFLT3-[6]
Thieno[2,3-d]pyrimidine 10aFLT317.83[7]

Note: A direct one-to-one comparison of the same set of inhibitors across all four kinases is not available in the current literature. The data presented is a compilation from various studies, each focusing on a specific kinase or compound series.

Experimental Protocols

The following is a generalized methodology for an in vitro kinase inhibition assay, based on common practices cited in the referenced literature. Specific parameters may vary between studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, and DTT.

  • ATP Solution: Adenosine triphosphate (ATP) is prepared in kinase buffer. The concentration is often set at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Substrate Solution: A peptide or protein substrate specific to the kinase is prepared in kinase buffer.

  • Test Compound Dilution Series: The thiophene-based inhibitor is serially diluted in DMSO and then further diluted in kinase buffer to achieve the desired final concentrations.

2. Assay Procedure:

  • The kinase, substrate, and test compound (at various concentrations) are added to the wells of a microplate.

  • A control group with DMSO (vehicle) instead of the test compound is included.

  • The reaction is initiated by the addition of the ATP solution.

  • The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • The reaction is stopped by the addition of a stop solution, often containing EDTA to chelate Mg2+ ions.

3. Detection and Data Analysis:

  • The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction. Lower kinase activity results in higher ATP levels and a stronger luminescent signal.

    • Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation incubation Kinase Reaction Incubation reagent_prep->incubation compound_dilution Compound Dilution compound_dilution->incubation detection Signal Detection incubation->detection data_analysis Data Analysis detection->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Experimental Workflow for In Vitro Kinase Inhibition Assay

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiophene-based Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Pathway and Point of Inhibition

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ligand VEGF Ligand Ligand->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Thiophene-based Inhibitor Inhibitor->VEGFR2

References

Navigating the Synthesis of 5-Ethylthiophene-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical building blocks is a cornerstone of innovation. 5-Ethylthiophene-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an objective comparison of potential synthesis methods, supported by experimental data, to aid in the selection of the most suitable route for your research needs.

Comparison of Synthetic Strategies

The synthesis of this compound can be primarily approached through two general strategies: the functionalization of a pre-existing thiophene-3-carboxylic acid core or the construction of the thiophene ring with the desired substituents in place. The former approach is often more practical due to the commercial availability of starting materials. This guide will focus on the functionalization of thiophene-3-carboxylic acid and its derivatives.

The most plausible synthetic routes involve the introduction of an ethyl group at the 5-position of the thiophene-3-carboxylic acid scaffold. This is typically achieved through a two-step process: Friedel-Crafts acylation to introduce an acetyl group, followed by reduction of the ketone to an ethyl group.

Method Starting Material Key Intermediates Overall Yield Purity Key Advantages Key Disadvantages
Route 1: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction Thiophene-3-carboxylic acid5-Acetylthiophene-3-carboxylic acidModerate to GoodGoodWell-established reactions, readily available reagents.Harsh reaction conditions for Wolff-Kishner reduction may not be suitable for all substrates.
Route 2: Friedel-Crafts Acylation followed by Clemmensen Reduction Thiophene-3-carboxylic acid5-Acetylthiophene-3-carboxylic acidModerateGoodMilder conditions than Wolff-Kishner for some substrates.The use of heavy metals (zinc-mercury amalgam) is environmentally unfavorable.
Route 3: Esterification, Friedel-Crafts Acylation, Reduction, and Hydrolysis Thiophene-3-carboxylic acidMethyl thiophene-3-carboxylate, Methyl 5-acetylthiophene-3-carboxylateGoodExcellentProtection of the carboxylic acid group can lead to cleaner reactions and higher purity.Longer synthetic route with more steps.

Experimental Protocols

Route 3: Esterification, Friedel-Crafts Acylation, Reduction, and Hydrolysis

This route is often preferred for its potential to yield a purer final product by protecting the carboxylic acid group as an ester during the acylation and reduction steps.

Step 1: Esterification of Thiophene-3-carboxylic acid

  • Materials: Thiophene-3-carboxylic acid, Methanol, Sulfuric acid.

  • Procedure: Thiophene-3-carboxylic acid (1 equivalent) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield methyl thiophene-3-carboxylate.

Step 2: Friedel-Crafts Acylation of Methyl thiophene-3-carboxylate

  • Materials: Methyl thiophene-3-carboxylate, Acetyl chloride, Aluminum chloride, Dichloromethane.

  • Procedure: To a cooled (0 °C) solution of methyl thiophene-3-carboxylate (1 equivalent) in anhydrous dichloromethane, aluminum chloride (2.5 equivalents) is added portion-wise. Acetyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product, methyl 5-acetylthiophene-3-carboxylate, can be purified by column chromatography.

Step 3: Wolff-Kishner Reduction of Methyl 5-acetylthiophene-3-carboxylate

  • Materials: Methyl 5-acetylthiophene-3-carboxylate, Hydrazine hydrate, Potassium hydroxide, Diethylene glycol.

  • Procedure: A mixture of methyl 5-acetylthiophene-3-carboxylate (1 equivalent), hydrazine hydrate (4 equivalents), and diethylene glycol is heated to 100-120 °C for 1 hour. Powdered potassium hydroxide (4 equivalents) is then added, and the temperature is raised to 190-200 °C, allowing for the distillation of water and excess hydrazine. The reaction mixture is maintained at this temperature for 4-5 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 5-ethylthiophene-3-carboxylate.

Step 4: Hydrolysis of Methyl 5-ethylthiophene-3-carboxylate

  • Materials: Methyl 5-ethylthiophene-3-carboxylate, Sodium hydroxide, Methanol, Water.

  • Procedure: Methyl 5-ethylthiophene-3-carboxylate (1 equivalent) is dissolved in a mixture of methanol and water. Sodium hydroxide (2 equivalents) is added, and the mixture is refluxed for 2-3 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Pathway Visualization

Synthesis_Pathways cluster_direct Direct Functionalization cluster_ester Ester Protection Route T3CA Thiophene-3-carboxylic acid A_T3CA 5-Acetylthiophene-3-carboxylic acid T3CA->A_T3CA Friedel-Crafts Acylation Me_T3CA Methyl thiophene-3-carboxylate T3CA->Me_T3CA Esterification ET3CA This compound A_T3CA->ET3CA Reduction (Wolff-Kishner or Clemmensen) Me_A_T3CA Methyl 5-acetylthiophene-3-carboxylate Me_T3CA->Me_A_T3CA Friedel-Crafts Acylation Me_ET3CA Methyl 5-ethylthiophene-3-carboxylate Me_A_T3CA->Me_ET3CA Reduction Me_ET3CA->ET3CA Hydrolysis

A Researcher's Guide to Characterizing Thiophene Derivatives: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science, celebrated for their diverse biological and electronic properties. For researchers, scientists, and drug development professionals, the precise characterization of these heterocyclic compounds is paramount for ensuring purity, elucidating structure, and guaranteeing functional efficacy. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

Core Analytical Techniques at a Glance

The characterization of thiophene derivatives relies on a suite of spectroscopic and chromatographic methods. Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation to reveal structural information, while chromatography separates components of a mixture for individual analysis and quantification.

Technique Primary Information Provided Sample Type Throughput Relative Cost
NMR Spectroscopy Detailed molecular structure, connectivity, and conformationSolutionLow to MediumHigh
Mass Spectrometry Molecular weight, elemental composition, and fragmentationSolid, Liquid, GasHighHigh
FTIR Spectroscopy Presence of specific functional groupsSolid, Liquid, GasHighLow to Medium
UV-Vis Spectroscopy Electronic transitions, conjugation, and concentrationSolutionHighLow
HPLC Separation, quantification, and purity assessmentSolutionHighMedium
GC-MS Separation and identification of volatile compoundsGas/Volatile LiquidHighMedium to High

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the precise atomic and molecular structure of newly synthesized thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[1][2] It provides rich information on the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C).

Quantitative Performance:

ParameterTypical Value/RangeNotes
Sample Amount 1-10 mgCan be lower with high-field instruments and cryoprobes.
Resolution < 1 HzHigh-field instruments (e.g., >400 MHz) provide superior resolution.
Information Chemical Shift (δ), Coupling Constants (J), Integration, NOEProvides detailed structural connectivity and 3D conformation.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 1-5 mg of the thiophene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.[2]

  • Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity.

  • Acquisition:

    • Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) signal.

  • Processing:

    • Perform a Fourier transform on the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of protons.[1]

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.[3][4] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Quantitative Performance:

ParameterTypical Value/RangeNotes
Mass Accuracy < 5 ppm (HRMS)Essential for unambiguous elemental composition determination.
Sensitivity Picogram (pg) to Femtogram (fg)Highly dependent on the ionization source and mass analyzer.
Resolution > 10,000 FWHMHigh resolution is needed to separate ions with very similar m/z values.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative (typically 1-10 µg/mL) in a volatile solvent compatible with HPLC, such as acetonitrile or methanol.[5] The sample must be free of inorganic salts and non-volatile buffers.[5]

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced after separation by liquid chromatography (LC-MS).

  • Instrumentation (ESI Source):

    • Set the capillary voltage (typically 3-5 kV).

    • Optimize the nebulizing gas flow rate and drying gas temperature to ensure efficient desolvation.

  • Mass Analysis:

    • Acquire spectra in the desired mass range.

    • For structural analysis, perform tandem MS (MS/MS) by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For thiophene derivatives, key vibrational bands include C-H, C=C, C-S, and those of any substituents.[6]

Quantitative Performance:

ParameterTypical Value/RangeNotes
Spectral Range 4000 - 400 cm⁻¹This mid-infrared region covers the vibrational frequencies of most organic functional groups.
Resolution 0.4 - 4 cm⁻¹4 cm⁻¹ is sufficient for most routine characterization.
Sample Amount < 1 mgAttenuated Total Reflectance (ATR) accessories require very little sample.

Experimental Protocol: ATR-FTIR

  • Background Collection: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.[7] Collect a background spectrum of the clean, empty crystal.[7]

  • Sample Application: Place a small amount of the solid or liquid thiophene derivative directly onto the ATR crystal, ensuring complete coverage.[7]

  • Pressure Application: If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]

  • Sample Spectrum Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule, typically π→π* transitions in conjugated systems.[9] It is particularly useful for characterizing the extent of conjugation in thiophene-based polymers and oligomers and can be used for quantitative analysis according to the Beer-Lambert Law.[10]

Quantitative Performance:

ParameterTypical Value/RangeNotes
Wavelength Range 190 - 900 nmCovers both UV and visible regions.
Detection Limit ~10⁻⁶ MDependent on the molar absorptivity (ε) of the compound.
Linear Range Typically 0.1 - 1.0 Absorbance UnitsDeviations from linearity can occur at high concentrations.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument.

  • Cuvette Selection: Use quartz cuvettes for measurements in the UV region (< 340 nm) and glass or plastic for the visible region.

  • Baseline Correction: Fill a cuvette with the pure solvent (the "blank") and use it to zero the spectrophotometer over the desired wavelength range.[11]

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the absorbance of the sample across the specified wavelength range. The resulting spectrum will show absorbance peaks (λ_max) corresponding to electronic transitions.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for assessing the purity of thiophene derivatives and for quantifying them in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[12] In reversed-phase mode, it separates compounds based on their hydrophobicity.

Quantitative Performance:

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) 0.16 ng/µLFor dibenzothiophene derivatives with UV detection.[13]
Limit of Quantification (LOQ) 0.5 ng/µLFor dibenzothiophene derivatives with UV detection.[13]
Precision (RSD) < 2%Relative Standard Deviation for replicate injections.
Linearity (R²) > 0.999For calibration curves over a defined concentration range.[13]

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Filter and degas the solvents to prevent pump and column issues.

  • Sample Preparation: Dissolve the thiophene derivative in a solvent compatible with the mobile phase to a known concentration. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[13]

  • Instrumentation and Conditions:

    • Column: C18 stationary phase is common for thiophene derivatives.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: UV detector set to a wavelength where the analyte absorbs strongly (e.g., 231 nm or 313 nm for certain thiophenes).[13]

    • Method: An isocratic (constant mobile phase composition) or gradient (varying composition) method may be used to achieve optimal separation.

  • Analysis: Inject the sample. The retention time is used for qualitative identification, and the peak area is used for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds.[3] The gas chromatograph separates components in the gas phase, which are then introduced into the mass spectrometer for identification and quantification. It is highly effective for analyzing thiophene impurities in solvents or as reaction byproducts.

Quantitative Performance:

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) Picogram (pg) levelUsing Selected Ion Monitoring (SIM) mode enhances sensitivity.[14]
Limit of Quantification (LOQ) ~18 ppb (v/v)For thiophene in benzene using a Sulfur Chemiluminescence Detector (SCD).[15]
Precision (RSD) < 5%Can be higher for trace analysis.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[3] If the compound is not sufficiently volatile, derivatization may be necessary to increase its volatility.[3][14]

  • Instrumentation and Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-polymethylsiloxane) is typically used.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

    • Inlet: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-300°C).[16]

    • Oven Program: A temperature ramp (e.g., start at 50°C, ramp at 10°C/min to 320°C) is used to elute compounds based on their boiling points.[16]

    • MS Detector: Use electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode (to acquire a full mass spectrum for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity in quantification).

  • Analysis: Inject the sample. Peaks are identified by their retention time and by matching their mass spectra to library databases (e.g., NIST). Quantification is performed using the peak area relative to an internal or external standard.

Visualizing Analytical Workflows

Selecting the appropriate analytical technique is dependent on the research question. The following diagrams illustrate logical workflows for the characterization of a novel thiophene derivative and for routine quality control.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification Synthesis Synthesized Thiophene Derivative MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Initial Check FTIR FTIR (Functional Groups) MS->FTIR NMR 1D & 2D NMR (Connectivity & Structure) FTIR->NMR Detailed Analysis Structure Proposed Structure NMR->Structure Purity_Check Purity Assessment Structure->Purity_Check HPLC HPLC (Purity & Quantification) Purity_Check->HPLC GCMS GC-MS (Volatile Impurities) Purity_Check->GCMS Final_Product Characterized Product HPLC->Final_Product GCMS->Final_Product Technique_Selection Goal What is the analytical goal? Structural Structural Elucidation Goal->Structural New Compound Purity Purity / Quantification Goal->Purity Known Compound Functional Functional Groups? Goal->Functional Confirming Reaction Conjugation Conjugated System? Goal->Conjugation Electronic Properties NMR Use NMR Structural->NMR MS Use Mass Spec Structural->MS HPLC Use HPLC Purity->HPLC GCMS Use GC-MS (if volatile) Purity->GCMS FTIR Use FTIR Functional->FTIR UVVis Use UV-Vis Conjugation->UVVis

References

A Comparative Guide to DFT Studies on the Physicochemical Properties of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse physicochemical properties that lead to a wide range of biological activities and electronic applications.[1][2] Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand these properties at the molecular level, guiding the rational design of novel thiophene-based compounds.[3] This guide provides an objective comparison of DFT methods with alternative computational approaches and experimental data for the analysis of thiophene compounds.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The following tables summarize key physicochemical properties of selected thiophene derivatives, comparing data obtained from DFT calculations with experimental values and alternative computational methods like Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2).

Table 1: Electronic Properties of Thiophene Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
ThiopheneDFT (B3LYP/6-31G*) -6.487-0.4076.086.56-0.41
Experimental--5.23--
Hartree-Fock--~10.15--
2-MethoxythiopheneDFT (B3LYP/6-311++G(d,p)) -5.89-0.215.686.440.45
Hartree-Fock-6.022.548.566.51-2.18
Thiophene-2-carboxamide Derivatives (Amino)DFT (B3LYP/various) High-Low--
Thiophene-2-carboxamide Derivatives (Methyl)DFT (B3LYP/various) Low-High--

Note: The performance of DFT, particularly with hybrid functionals like B3LYP, generally shows better agreement with experimental energy gaps compared to the Hartree-Fock method, which tends to overestimate them significantly.[4][5] The electronic properties of substituted thiophenes are highly dependent on the nature of the substituent; electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby reducing the HOMO-LUMO gap.[6]

Table 2: Comparison of Computational Methods for Heterocyclic Systems

MethodTreatment of Electron CorrelationGeneral Accuracy for Thiophene PropertiesComputational Cost
Density Functional Theory (DFT) Approximated using an exchange-correlation functional.[5]Generally high, especially with hybrid functionals.[4]Moderate
Hartree-Fock (HF) Does not include electron correlation beyond the basic antisymmetry of the wavefunction.[5]Less accurate, often overestimates band gaps.[4]Low
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation through perturbation theory.Can be more accurate than DFT for some systems, but performance varies. For some heterocyclic systems, DFT (B3LYP) has shown to be superior.High

Experimental Protocols: Synthesis and Characterization

A common and versatile method for the synthesis of functionalized thiophenes, particularly 2-aminothiophenes, is the Gewald reaction .[7][8]

Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives

  • Reaction: This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst.[7][8]

  • Reagents and Conditions:

    • Carbonyl Compound: Acetophenone or other suitable ketones/aldehydes.

    • Active Methylene Nitrile: Malononitrile.

    • Sulfur Source: Elemental sulfur.

    • Catalyst: A base such as sodium bicarbonate, diethylamine, or morpholine.[7]

    • Solvent: Often carried out in ethanol or dimethylformamide (DMF).

    • Temperature: Typically requires heating.

  • General Procedure:

    • A mixture of the carbonyl compound, the active methylene nitrile, and elemental sulfur is prepared in the chosen solvent.

    • The basic catalyst is added to the mixture.

    • The reaction mixture is stirred and heated for a specified period.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • The crude product is then purified, typically by recrystallization.[7][9]

  • Characterization: The synthesized thiophene derivatives are characterized using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and identify the positions of protons and carbons.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Mandatory Visualization

computational_workflow cluster_design Molecular Design & Synthesis cluster_dft DFT Calculations cluster_analysis Analysis & Application mol_design Thiophene Derivative Design synthesis Chemical Synthesis mol_design->synthesis characterization Spectroscopic Characterization synthesis->characterization geom_opt Geometry Optimization characterization->geom_opt data_comparison Comparison with Experimental Data characterization->data_comparison freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop spectral_sim Spectral Simulation (IR, UV-Vis) geom_opt->spectral_sim sar_qsar SAR/QSAR Studies electronic_prop->sar_qsar spectral_sim->data_comparison data_comparison->sar_qsar drug_dev Drug Development (e.g., Anticancer, Antimicrobial) sar_qsar->drug_dev

Caption: Computational and experimental workflow for the study of thiophene compounds in drug design.

signaling_pathway cluster_pathway Simplified Cell Proliferation Pathway cluster_inhibition Inhibition by Thiophene Derivative growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation thiophene Thiophene Derivative thiophene->raf Inhibition thiophene->mek Inhibition

Caption: Simplified signaling pathway showing inhibition of kinases by a thiophene derivative, a common mechanism in anticancer activity.[10][11]

References

A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of modern oncology research. Thiophene-containing compounds have emerged as a promising scaffold in the design of such inhibitors. This guide provides a comparative analysis of two distinct series of thiophene-based EGFR inhibitors: Thieno[2,3-d]pyrimidines and 2-Aminothiophene derivatives. The structure-activity relationships (SAR) are elucidated through quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Comparative Analysis of Thiophene-Based EGFR Inhibitors

The inhibitory potential of thiophene-based compounds against EGFR is significantly influenced by the nature and position of substituents on the thiophene ring and fused heterocyclic systems. This section compares the SAR of Thieno[2,3-d]pyrimidines and 2-Aminothiophene derivatives, highlighting key structural modifications that modulate their anti-proliferative and EGFR inhibitory activities.

Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in first-generation EGFR inhibitors like gefitinib and erlotinib.[1] Research has focused on modifying substituents at the 4-position of the thieno[2,3-d]pyrimidine ring to optimize interactions with the ATP-binding pocket of the EGFR kinase domain.

Table 1: Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives against EGFR and Cancer Cell Lines

Compound IDR Group (at 4-position)EGFR IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF7 (Breast Cancer) IC₅₀ (µM)PC3 (Prostate Cancer) IC₅₀ (µM)
2a 3-chloro-4-fluoroanilino0.1513.4020.31-
4d N-methylpiperazin-1-yl0.28-18.5214.13
4e Morpholino--25.1121.45

Data sourced from a study on novel 4-substitutedaminothieno[2,3-d]pyrimidine derivatives.[1]

The data in Table 1 suggests that substitution at the 4-position of the thieno[2,3-d]pyrimidine core with an anilino group bearing electron-withdrawing substituents (like in compound 2a ) leads to potent EGFR inhibition.[1] While piperazine and morpholine substitutions in compounds 4d and 4e also confer cytotoxic activity, their direct EGFR inhibition appears less potent.[1]

2-Aminothiophene Derivatives as EGFR Inhibitors

Derivatives of 2-aminothiophene represent another important class of thiophene-based compounds with anticancer properties. Modifications at the 3- and 5-positions of the thiophene ring are crucial for their biological activity.

Table 2: Cytotoxic Activity of 2-Aminothiophene Derivatives

Compound IDR1 (at 3-position)R2 (at 5-position)HCT-116 (Colon Cancer) % Growth Inhibition
RAA5 -COOEtSubstituted phenyl-16.98 (indicates cell kill)
RAA7 -COOEtSubstituted phenylHigh (exact value not specified)

Data adapted from a study on the synthesis and pharmacological evaluation of thiophene derivatives.[2] Note: This study focused on overall cytotoxicity rather than specific EGFR IC50 values.

Compound RAA5 demonstrated significant growth inhibition, even causing cell death in some cancer cell lines at a concentration of 10⁻⁵ M.[2] The specific substitutions on the phenyl ring at the 5-position play a critical role in modulating the cytotoxic effects.[2] While direct EGFR inhibition data for this specific series is not provided, the potent anticancer activity suggests a potential interaction with key oncogenic pathways, including the EGFR signaling cascade.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiophene-based EGFR inhibitors.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • EGFR enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (thiophene derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)[4]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in the EGFR Kinase Buffer.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO (vehicle control).[4]

  • Add 2 µl of EGFR enzyme solution to each well.[4]

  • Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[4]

  • Incubate the plate at room temperature for 60 minutes.[4]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

  • Incubate at room temperature for 40 minutes.[4]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

  • Incubate at room temperature for 30 minutes.[4]

  • Record the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (thiophene derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP ATP ADP ADP ATP->ADP Kinase Activity Thiophene Thiophene-Based Inhibitor Thiophene->ATP Competes with ATP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start Design of Thiophene Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EGFR_Assay In vitro EGFR Kinase Assay Characterization->EGFR_Assay Cell_Assay Cell-Based Viability Assays (e.g., MTT) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis EGFR_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation of thiophene-based EGFR inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Ethylthiophene-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended as a general guide. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Hazard Profile and Safety Recommendations

Thiophene derivatives can present various hazards, including potential flammability, toxicity, and skin and eye irritation.[2][3] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling 5-Ethylthiophene-3-carboxylic acid for disposal, the following PPE should be worn:

  • Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Covering: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Quantitative Data Summary

The following table summarizes key data for this compound and a related compound for reference.

PropertyThis compound5-Nitrothiophene-3-carboxylic acid (for comparison)
CAS Number 19156-51-5[1]40357-96-8[5]
Molecular Formula C7H8O2S[1]C5H3NO4S
Skin Corrosion/Irritation Data not availableCategory 2[5]
Serious Eye Damage/Irritation Data not availableCategory 2[5]
Incompatible Materials Strong oxidizing agents, bases[5]Strong oxidizing agents, bases[5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation and Ventilation: Immediately alert personnel in the vicinity and evacuate the area. Ensure the area is well-ventilated, and if possible, perform cleanup within a fume hood.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2] Avoid using combustible materials like paper towels.

  • Cleanup: While wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their established procedures.[2]

Disposal Workflow

A systematic approach to the disposal of this compound is essential for safety and regulatory compliance. The following diagram outlines the recommended step-by-step procedure.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Final Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Collect solid waste (e.g., contaminated gloves, wipes) in a labeled hazardous waste container A->B C Collect liquid waste (e.g., unused solutions) in a separate, labeled hazardous liquid waste container A->C D Ensure waste containers are securely closed when not in use B->D C->D E Store containers in a designated, cool, and well-ventilated satellite accumulation area D->E F Separate from incompatible materials (e.g., strong oxidizing agents) E->F G Arrange for waste pickup through the institution's EHS office or a licensed contractor F->G H Complete all required waste disposal documentation G->H

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a structured disposal plan is critical for ensuring the safe and compliant disposal of this compound.

Waste Segregation
  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Any unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled container for hazardous liquid waste.[4] It is imperative not to mix this waste with other waste streams unless their compatibility has been verified.[4]

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

  • Closure: Keep all waste containers securely sealed when not in use to prevent spills and the release of vapors.[4]

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5] This area should be away from heat sources and incompatible materials like strong oxidizing agents.[5]

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be handled by an approved waste disposal plant or a licensed chemical waste management company.[5][6] Never dispose of this chemical down the drain or in the regular trash.[4]

  • Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] They will provide the necessary guidance and documentation to ensure compliance with all relevant regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

References

Personal protective equipment for handling 5-Ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethylthiophene-3-carboxylic acid was publicly available. The following guidance is a robust synthesis of safety information from SDSs of structurally related compounds, including thiophene-2-carboxylic acid, 5-nitrothiophene-3-carboxylic acid, and other organic carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended for use by trained professionals in a laboratory setting.

Handling this compound requires stringent adherence to safety protocols to mitigate risks of irritation to the skin, eyes, and respiratory system.[4][5] A comprehensive personal protective equipment (PPE) strategy, coupled with defined operational and disposal plans, is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is critical. The following table summarizes the recommended equipment for handling this compound, based on the hazard profiles of analogous chemicals.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Chemical safety goggles and face shieldGoggles must meet ANSI Z.87.1 standards or equivalent.[4] A face shield should be worn over goggles whenever there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5][6] Always inspect gloves for defects before use and remove them immediately if contamination occurs. Practice proper glove removal technique to avoid skin contact.
Body Protection Chemical-resistant lab coatA fully buttoned lab coat is mandatory.[4] For larger quantities or tasks with a high splash risk, consider an acid-resistant suit or apron.[5][7]
Respiratory Protection NIOSH-approved respiratorAll manipulations of the solid compound should occur within a certified chemical fume hood to prevent dust inhalation.[4] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[5][8]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure. The workflow begins with preparation and engineering controls, proceeds through safe chemical handling, and concludes with thorough decontamination.

Caption: Workflow for safely handling this compound.

Disposal Plan: Waste Management Workflow

Proper segregation and disposal of chemical waste and contaminated materials are mandated by environmental regulations and are a critical final step in the laboratory workflow.

G cluster_disposal 4. Final Disposal A Identify all waste streams: - Unused/Excess Chemical - Contaminated Labware (gloves, wipes, etc.) B Place solid chemical waste in a dedicated, sealed, and clearly labeled hazardous waste container C Place contaminated disposable items (gloves, weigh boats, paper towels) in a separate, labeled solid hazardous waste container D Store sealed waste containers in a designated satellite accumulation area E Ensure storage area is cool, dry, and well-ventilated, away from incompatible materials D->E F Arrange for pickup by institution's Environmental Health & Safety (EH&S) department G Ensure all federal, state, and local environmental regulations are followed for final disposal, likely via chemical incineration F->G

Caption: Disposal workflow for this compound waste.

By implementing this comprehensive safety framework, researchers, scientists, and drug development professionals can effectively manage the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.